2-bromo-5-(methylsulfamoyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCLVBQBSWRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-bromo-5-(methylsulfamoyl)benzoic acid: Synthesis, Characterization, and Applications
Abstract: Substituted benzoic acids are cornerstone scaffolds in modern medicinal chemistry and drug discovery, serving as versatile intermediates and key pharmacophores in a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 2-bromo-5-(methylsulfamoyl)benzoic acid, a molecule incorporating three critical functional groups: a carboxylic acid, a halogen, and a sulfonamide. While direct literature on this specific compound is sparse, this document leverages established chemical principles and data from closely related analogues to construct a robust predictive framework for its synthesis, characterization, and potential applications. By explaining the causality behind synthetic choices and analytical expectations, this whitepaper serves as a practical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel small molecules.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-bromo-5-(methylsulfamoyl)benzoic acid combines an ortho-bromo substituent, a meta-sulfamoyl group, and a carboxylic acid on a benzene ring. Each functional group imparts distinct electronic and steric properties that govern the molecule's overall reactivity, conformation, and potential for biological interactions.
-
Benzoic Acid Core: The carboxylic acid is a strong electron-withdrawing group via resonance and induction. It serves as a primary site for hydrogen bonding and salt formation, which is critical for modulating solubility and interacting with biological targets.[3]
-
Bromo Substituent (C2): The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its presence significantly influences the acidity of the carboxylic acid and can serve as a handle for further functionalization through cross-coupling reactions.
-
Methylsulfamoyl Group (C5): The -SO₂NHCH₃ group is a potent electron-withdrawing group and a versatile hydrogen bond donor/acceptor. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics and antibiotics.
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of the target molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for 2-bromo-5-(methylsulfamoyl)benzoic acid, calculated based on its structure.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₈H₈BrNO₄S | Based on atomic composition. |
| Molecular Weight | 294.12 g/mol | Sum of atomic weights. |
| XLogP3 | ~1.5 - 2.5 | The bromo and methyl groups increase lipophilicity, while the carboxyl and sulfamoyl groups decrease it. Compare to 2-bromo-5-hydroxybenzoic acid (XLogP3 = 2.7)[4]. |
| Hydrogen Bond Donors | 2 (from -COOH, -NH) | Key for receptor interactions. |
| Hydrogen Bond Acceptors | 5 (from -COOH, -SO₂) | Key for receptor interactions. |
| pKa | ~2.5 - 3.5 | The electron-withdrawing bromo and sulfamoyl groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Retrosynthetic Analysis and Synthesis Protocols
A logical synthesis strategy is paramount for efficiently accessing the target molecule. Due to the lack of a published procedure, we propose two plausible retrosynthetic pathways based on established, robust chemical transformations.
Retrosynthetic Pathway Visualization
The primary disconnections involve the formation of the C-S bond of the sulfonamide and the C-Br bond via electrophilic aromatic substitution.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol 1: Synthesis via Late-Stage Bromination
This pathway prioritizes the early introduction of the sulfamoyl group followed by regioselective bromination. The strong electron-withdrawing nature of both the carboxyl and sulfamoyl groups will deactivate the ring, requiring controlled conditions for the final bromination step.
Step 1: Chlorosulfonylation of Benzoic Acid
-
Causality: This reaction introduces the sulfonyl chloride group, a versatile electrophile necessary for forming the sulfonamide. Chlorosulfonic acid is a powerful and readily available reagent for this transformation. The reaction is typically performed neat or in a chlorinated solvent.
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Carefully add benzoic acid (1.0 eq) to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until TLC or HPLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture and quench by slowly pouring it onto crushed ice with vigorous stirring.
-
The solid precipitate, 5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amination with Methylamine
-
Causality: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with a primary amine. An aqueous solution of methylamine is used in excess to drive the reaction to completion and neutralize the HCl byproduct.
-
Suspend the crude 5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent like THF or dioxane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of methylamine (e.g., 40 wt. %, 3-5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until completion.
-
Acidify the reaction mixture with dilute HCl (e.g., 1M) to precipitate the product.
-
Collect the solid 5-(methylsulfamoyl)benzoic acid by filtration, wash with water, and dry.
Step 3: Electrophilic Bromination
-
Causality: The final step is the regioselective bromination. The carboxylic acid directs ortho to its position, while the sulfamoyl group directs meta. Both groups direct the incoming electrophile to the C2 and C6 positions. Due to the deactivated nature of the ring, a brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid (e.g., H₂SO₄) is a suitable choice to control the reaction.[5]
-
Dissolve 5-(methylsulfamoyl)benzoic acid (1.0 eq) in concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature, monitoring the internal temperature.
-
Stir for 12-24 hours. Monitor progress by HPLC.
-
Quench the reaction by pouring it onto ice.
-
Filter the resulting precipitate, wash thoroughly with water to remove acid, and dry.
-
Self-Validation: The crude product should be purified by recrystallization (e.g., from ethanol/water). The purity should be confirmed by melting point analysis and HPLC, and the structure verified by spectroscopic methods as outlined in Section 3.
Experimental Protocol 2: Synthesis via Late-Stage Sulfonylation
This alternative approach begins with a commercially available brominated precursor. This can be advantageous if the final amination step is cleaner or higher yielding than the bromination of a deactivated ring.
Step 1: Chlorosulfonylation of 2-Bromobenzoic Acid
-
Causality: This follows the same principle as in Protocol 1. The starting material is different, leading to a brominated sulfonyl chloride intermediate. The directing effects of the bromo and carboxyl groups will primarily yield the 2-bromo-5-(chlorosulfonyl)benzoic acid isomer.
-
Follow the procedure for Step 1 in Protocol 1, substituting 2-bromobenzoic acid[6][7] for benzoic acid.
-
The quenching and isolation procedure remains the same. The product is 2-bromo-5-(chlorosulfonyl)benzoic acid.
Step 2: Amination with Methylamine
-
Causality: This final step mirrors the amination in Protocol 1, directly yielding the target molecule from the brominated sulfonyl chloride.
-
Follow the procedure for Step 2 in Protocol 1, using 2-bromo-5-(chlorosulfonyl)benzoic acid as the starting material.
-
Self-Validation: After acidification and filtration, the crude 2-bromo-5-(methylsulfamoyl)benzoic acid is obtained. Purification via recrystallization and subsequent analytical and spectroscopic confirmation are required to validate the synthesis.
Predictive Analytical & Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table details the expected spectroscopic signatures for 2-bromo-5-(methylsulfamoyl)benzoic acid, based on the analysis of its functional groups and data from similar structures.[8][9][10]
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ 10-13 (s, 1H, -COOH)δ 8.2-8.4 (d, 1H, Ar-H)δ 7.8-8.0 (dd, 1H, Ar-H)δ 7.6-7.8 (d, 1H, Ar-H)δ 5.0-6.0 (q, 1H, -NH)δ 2.6-2.8 (d, 3H, -CH₃) | The carboxylic proton is acidic and exchanges, appearing as a broad singlet. The three aromatic protons will appear as distinct signals due to their unique electronic environments. The NH proton will likely be a quartet coupling to the methyl protons, and the methyl group will be a doublet. |
| ¹³C NMR | δ 165-170 (-COOH)δ 125-145 (6 x Ar-C)δ 25-30 (-CH₃) | The carboxyl carbon is significantly downfield.[3] The aromatic region will show six distinct signals. The methyl carbon will appear in the aliphatic region. |
| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretch)2500-3300 cm⁻¹ (O-H stretch, broad)1680-1710 cm⁻¹ (C=O stretch)1330-1370 cm⁻¹ (S=O asym. stretch)1150-1180 cm⁻¹ (S=O sym. stretch) | Each functional group provides a characteristic vibrational band. The broad O-H band is typical for carboxylic acid dimers.[9] The two S=O stretches are diagnostic for the sulfonyl group. |
| Mass Spec. (EI/ESI) | M⁺ peak at m/z ~293/295 (approx. 1:1 ratio)M-H⁻ peak at m/z ~292/294 (approx. 1:1 ratio) | The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. |
Applications and Future Directions in Drug Discovery
The 2-bromo-5-(methylsulfamoyl)benzoic acid structure is a promising scaffold for medicinal chemistry research.
-
Fragment-Based Drug Design: This molecule can be considered a high-value fragment for screening against various biological targets. The distinct hydrogen bonding and aromatic features provide multiple points for optimization.
-
Intermediate for Lead Optimization: The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate activity and pharmacokinetic properties. The bromine atom is a key handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis.[11]
-
Potential Therapeutic Areas: The sulfonamide moiety is a known pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The benzoic acid scaffold is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs).[8][12] Therefore, derivatives of this core structure could be rationally designed and explored for activity in oncology, infectious diseases, and inflammatory conditions.
Conclusion
This technical guide provides a robust, predictive framework for the synthesis and characterization of 2-bromo-5-(methylsulfamoyl)benzoic acid. By leveraging established chemical principles and drawing parallels with known analogues, we have outlined two viable synthetic pathways, complete with detailed, self-validating protocols. The predicted analytical data offers a clear benchmark for researchers to confirm the successful synthesis of this versatile chemical scaffold. The inherent functionality of this molecule makes it a compelling starting point for further exploration in drug discovery and materials science, and the strategies discussed herein provide a clear roadmap for its successful implementation in a research setting.
References
-
PubChem. 2-bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
CAS Common Chemistry. 1-Bromo-4-chlorobenzene. Available from: [Link]
-
Chemdad Co. 2-BROMO-5-METHOXYBENZOIC ACID. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. Available from: [Link]
-
NIST WebBook. Benzoic acid, 2-bromo-. Available from: [Link]
-
NIST WebBook. Benzoic acid, 2-bromo-. Available from: [Link]
-
WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]
- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
CAS Common Chemistry. Paraffin waxes, chloro. Available from: [Link]
-
PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
-
PubChem. 2-Bromo-5-hydroxybenzoic acid. Available from: [Link]
-
PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available from: [Link]
-
PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
-
PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Available from: [Link]
Sources
- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 7. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 11. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogenated Scaffold: Technical Analysis of 2-Bromo-5-Sulfamoylbenzoic Acid Derivatives
Executive Summary
2-Bromo-5-sulfamoylbenzoic acid (CAS: 22361-61-1) represents a bifunctional pharmacophore essential to medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and fused heterocyclic sultams. Unlike its 4-chloro analog (a precursor to furosemide-class diuretics), the 2-bromo variant offers unique synthetic leverage due to the lability of the ortho-bromine atom relative to the carboxylic acid. This guide analyzes its physicochemical properties, divergent synthetic pathways (specifically towards 1,2-benzisothiazole-1,1-dioxides), and protocols for biological validation.
Part 1: Chemo-Structural Profile
The molecule consists of a benzoic acid core decorated with a lipophilic, electron-withdrawing bromine at position 2 and a hydrophilic, zinc-binding sulfamoyl group at position 5.
Physicochemical Properties
The ortho-bromo substituent imposes steric twist on the carboxylic acid, influencing solubility and pKa. The sulfamoyl group (
| Property | Value / Characteristic | Significance in Drug Design |
| Molecular Weight | 280.10 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| pKa (COOH) | ~2.5 - 3.0 (Predicted) | Highly acidic due to electron-withdrawing Br and |
| pKa ( | ~9.8 - 10.2 | Weakly acidic; deprotonates to bind Metal ions (e.g., Zn²⁺ in CA). |
| LogP | ~0.8 - 1.8 | Moderate lipophilicity; amenable to oral bioavailability optimization. |
| H-Bond Donors | 3 (COOH, | Critical for active site anchoring. |
| H-Bond Acceptors | 4 ( | Facilitates solvation and receptor interaction. |
| Solubility | DMSO, DMF, MeOH | Poor aqueous solubility requires salt formation (Na⁺) for assays. |
The "Ortho-Effect" in Synthesis
The bromine at position 2 is the "warhead" of this scaffold. Its position ortho to the carboxylic acid allows for intramolecular cyclization , a pathway not easily accessible in meta or para isomers. This facilitates the rapid construction of sultams (cyclic sulfonamides), which are privileged structures in anticonvulsant and anti-inflammatory research.
Part 2: Divergent Synthetic Pathways
The utility of 2-bromo-5-sulfamoylbenzoic acid lies in its ability to undergo divergent synthesis. Researchers can either exploit the bromine for cross-coupling (Path A) or displace it to form fused rings (Path B).
Figure 1: Divergent synthetic strategy.[1] Path A yields linear CA inhibitors. Path B yields fused heterocyclic sultams.
Part 3: Pharmacological Applications[1][2][3][4]
Carbonic Anhydrase (CA) Inhibition
The primary application of this scaffold is in targeting Carbonic Anhydrases (CA), specifically the tumor-associated isoform CA IX .[2]
-
Mechanism: The terminal unsubstituted sulfonamide (
) acts as a zinc-binding group (ZBG). The nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -
Selectivity: The 2-bromo group provides steric bulk that can clash with residues in the narrower active sites of cytosolic isoforms (CA I/II), potentially enhancing selectivity for the transmembrane CA IX, which has a more tolerant hydrophobic pocket.
Sultams as Bioactive Isosteres
When cyclized to sultams (1,2-benzisothiazole-1,1-dioxides), the molecule loses its primary sulfonamide character but gains a rigid bicyclic core. These derivatives are investigated as:
-
Calpain Inhibitors: For neurodegenerative diseases.
-
HIV-1 Integrase Inhibitors: Utilizing the polar core to interact with viral metals.
Part 4: Experimental Protocols
Protocol A: Synthesis of Sultam Derivative (Copper-Catalyzed)
Objective: Convert 2-bromo-5-sulfamoylbenzoate to a cyclic sultam via intramolecular N-arylation. Note: This protocol assumes prior esterification and N-alkylation of the sulfonamide.
Reagents:
-
Substrate: Methyl 2-bromo-5-(N-alkylsulfamoyl)benzoate (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under Argon, charge a sealable pressure tube with the substrate, CuI, and
. -
Solvation: Add anhydrous 1,4-dioxane followed by the ligand (DMEDA).
-
Reaction: Seal the tube and heat to 110°C for 12–24 hours. Monitor via TLC (eluent: Hexane/EtOAc). The starting material (less polar) should disappear, yielding a more polar fluorescent spot.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove copper salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR. The diagnostic shift is the disappearance of the sulfonamide NH signal and the downfield shift of the aromatic protons due to ring planarization.
Protocol B: Carbonic Anhydrase Esterase Assay
Objective: Determine the inhibition constant (
Reagents:
-
Enzyme: Recombinant Human CA II or CA IX.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in DMSO).
-
Buffer: 50 mM Tris-SO4, pH 7.6.[3]
Workflow:
-
Preparation: Prepare serial dilutions of the 2-bromo derivative in DMSO (typically
M to M). -
Incubation: In a 96-well plate, add:
-
140 µL Buffer
-
20 µL Enzyme solution (concentration optimized to give linear rate)
-
20 µL Inhibitor solution
-
Incubate for 15 minutes at 25°C to allow ZBG binding.
-
-
Initiation: Add 20 µL of 4-NPA substrate (Final conc: 3 mM).
-
Measurement: Immediately monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Inhibitor]. Fit to the Cheng-Prusoff equation to determine .
References
-
BenchChem. (2025).[2] Comparative Bioactivity Analysis of Novel Carbonic Anhydrase IX Inhibitors Derived from Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Mondal, S., & Debnath, S. (2014).[4] Synthesis of Sultams via Metal-Catalyzed Intramolecular Cyclization. Synthesis.
-
PubChem. (2024).[5] 2-Bromo-5-sulfobenzoic acid: Chemical and Physical Properties. National Library of Medicine.
-
ChemScene. (2024). Product Data: 2-Bromo-5-sulfamoylbenzoic acid.[6][7]
Sources
- 1. Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sultam synthesis [organic-chemistry.org]
- 5. 2-Bromo-5-sulfobenzoic acid | C7H5BrO5S | CID 5175201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-Bromo-5-sulfamoylbenzoic acid | AxisPharm [axispharm.com]
Technical Guide: 2-Bromo-5-(methylsulfamoyl)benzoic Acid
The following technical guide details the structural, synthetic, and functional characteristics of 2-bromo-5-(methylsulfamoyl)benzoic acid , a critical intermediate in medicinal chemistry.
Introduction & Chemical Identity
2-bromo-5-(methylsulfamoyl)benzoic acid is a halogenated sulfonamide derivative of benzoic acid. It serves as a high-value scaffold in drug discovery, particularly in the synthesis of diuretics (e.g., furosemide analogs), LPA2 receptor agonists, and anticancer agents. Its structure combines three distinct reactive handles—a carboxylic acid, an aryl bromide, and a sulfonamide—allowing for versatile orthogonal functionalization.
Core Identifiers
| Property | Detail |
| CAS Number | 22361-62-2 |
| IUPAC Name | 2-bromo-5-(methylsulfamoyl)benzoic acid |
| Molecular Formula | C₈H₈BrNO₄S |
| Molecular Weight | 294.12 g/mol |
| Monoisotopic Mass | 292.936 g/mol |
| Key Functional Groups | Carboxylic Acid (-COOH), Aryl Bromide (-Br), Sulfonamide (-SO₂NHCH₃) |
SMILES String Analysis
The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string describing the compound's connectivity.
Canonical SMILES: CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Structural Decoding
To ensure accurate digital interpretation, the SMILES string is deconstructed below. The logic follows the connectivity from the sulfonamide nitrogen through the aromatic ring to the carboxylic acid.
| Segment | Chemical Structure | Function |
| CN | Methylamino group | The N-methyl tail of the sulfonamide. |
| S(=O)(=O) | Sulfonyl group | Links the amine to the aromatic ring (Sulfamoyl). |
| C1=CC...=C1 | Benzene Ring | The central aromatic core (Nodes 1, 2, 6). |
| (=C(C=C1)Br) | Substitution at C4* | Places the Bromine atom para to the sulfamoyl group. |
| C(=O)O | Carboxylic Acid | Substituted meta to the sulfamoyl group and ortho to the bromine. |
> Note: SMILES numbering is internal to the string algorithm and may not match IUPAC numbering. In IUPAC, the acid is C1, Bromine is C2, and Sulfamoyl is C5. The SMILES above correctly preserves the 1,2,5-substitution pattern (Acid-Br-Sulfamoyl relative positions).
Chemical Structure & Connectivity
The following diagram illustrates the orthogonal reactivity of the molecule. The Bromine atom (C2) is a site for palladium-catalyzed cross-coupling, while the Carboxylic Acid (C1) and Sulfonamide (C5) serve as polar pharmacophores or handles for further derivatization.
Figure 1: Functional connectivity of 2-bromo-5-(methylsulfamoyl)benzoic acid showing the 1,2,5-substitution pattern.
Synthetic Methodology
The synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid typically proceeds via chlorosulfonation followed by aminolysis . This route is preferred for its high yield and regioselectivity, as the directing effects of the bromine and carboxylic acid groups favor substitution at the 5-position.
Protocol: Chlorosulfonation-Aminolysis Route
Step 1: Chlorosulfonation
Reaction: 2-Bromobenzoic acid + Chlorosulfonic acid (
-
Mechanism: Electrophilic aromatic substitution. The -COOH (meta-director) and -Br (ortho/para-director) groups cooperatively direct the electrophile (
) to the C5 position. -
Conditions: Heat (approx. 100°C) is often required to drive the reaction.
Step 2: Aminolysis
Reaction: 2-Bromo-5-(chlorosulfonyl)benzoic acid + Methylamine (
-
Mechanism: Nucleophilic acyl substitution at the sulfur atom.
-
Critical Control: The reaction must be kept cool (0–5°C) to prevent the formation of disulfonamides or competitive attack at the carboxylic acid (though the sulfonyl chloride is significantly more reactive).
Figure 2: Synthetic pathway via chlorosulfonyl intermediate.
Applications in Drug Development
This compound is a versatile "Type I" scaffold, meaning it provides a rigid core with three divergent vectors for chemical exploration.
-
Fragment-Based Drug Design (FBDD): The low molecular weight (<300 Da) and distinct polarity make it an ideal fragment for screening against GPCRs and enzymes (e.g., Carbonic Anhydrase).
-
Suzuki-Miyaura Coupling: The C2-Bromine is highly activated for palladium-catalyzed coupling with aryl boronic acids. This allows researchers to extend the carbon skeleton, a common strategy in optimizing lipophilicity and binding affinity.
-
Bioisosterism: The N-methylsulfamoyl group acts as a bioisostere for carboxamides, offering altered hydrogen-bonding geometry and metabolic stability profiles.
Case Study: Diuretic Agents
Analogs of this compound are precursors to sulfamoylbenzoate diuretics (e.g., Furosemide). The sulfonamide moiety binds to the zinc ion in carbonic anhydrase or the chloride-binding site of the Na-K-Cl cotransporter (NKCC2), while the carboxylic acid ensures solubility and ionic interaction within the active site.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; use in a fume hood.
-
Incompatibility: Strong oxidizing agents and strong bases.
-
-
Storage: Store at room temperature (15-25°C), kept dry.
References
-
PubChem Compound Summary . 2-bromo-5-(methylsulfamoyl)benzoic acid (CAS 22361-62-2). National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health (NIH) . Design and synthesis of sulfamoyl benzoic acid analogues. PubMed. Available at: [Link]
- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid (Synthetic Methodology Reference).
Comparative Analysis: Halogenated vs. N-Alkylated Sulfamoyl Benzoic Acids
The following technical guide provides an in-depth comparative analysis of 2-bromo-5-sulfamoylbenzoic acid and 5-(methylsulfamoyl)benzoic acid .
This analysis focuses on their divergent roles in medicinal chemistry: the former as a highly reactive electrophilic scaffold for Nucleophilic Aromatic Substitution (
Synthetic Utility, Reactivity Profiles, and Pharmacophore Dynamics
Executive Summary & Chemical Identity[1]
The core difference between these two compounds lies in their electrophilicity and binding kinetics .
-
2-Bromo-5-sulfamoylbenzoic acid is a "warhead" intermediate. The ortho-bromine atom (relative to the carboxyl group) acts as a leaving group, activated by the electron-withdrawing sulfamoyl and carboxyl moieties. It is the critical precursor for loop diuretics (e.g., analogs of Furosemide/Bumetanide).
-
5-(Methylsulfamoyl)benzoic acid represents a "capped" sulfonamide. The
-methylation of the sulfonamide group drastically reduces its affinity for Carbonic Anhydrase isoforms, shifting its pharmacological profile from a diuretic/antiglaucoma agent to a uricosuric or anti-inflammatory scaffold.
Table 1: Physiochemical & Structural Comparison
| Feature | 2-Bromo-5-sulfamoylbenzoic acid | 5-(Methylsulfamoyl)benzoic acid |
| CAS Registry | 22361-61-1 | 1525657-48-0 (Generic/Analog) |
| Molecular Formula | ||
| Key Functional Group | Aryl Bromide (C2) + Primary Sulfonamide | |
| Reactivity Class | High ( | Low (Stable Building Block) |
| pKa (Sulfonamide) | ~10.1 (Acidic proton available) | > 11 (Less acidic, steric bulk) |
| 1° Application | Synthesis of Loop Diuretics | Probenecid analogs, Linkers |
| CA Binding | High Affinity (Zn²⁺ coordination) | Low Affinity (Steric clash) |
Synthetic Reactivity: The Mechanism[2]
The defining characteristic of the 2-bromo analog is its ability to undergo Nucleophilic Aromatic Substitution (
Mechanism of Action
In the 2-bromo compound, the bromine atom at position 2 is activated. When treated with nucleophiles (such as furfurylamine or butylamine), the nucleophile attacks the C2 carbon, forming a resonance-stabilized Meisenheimer Complex before expelling the bromide ion.
Conversely, 5-(methylsulfamoyl)benzoic acid lacks this ortho-leaving group (possessing a Hydrogen at C2). Consequently, it is inert to
Figure 1: Divergent reactivity pathways.[1] The 2-bromo analog undergoes substitution to form drug scaffolds, while the 5-methylsulfamoyl analog remains stable.
Pharmacological Implications: The "Zinc Trap"
The structural difference at the sulfonamide nitrogen (
-
Primary Sulfonamides (2-Bromo-5-sulfamoyl...):
-
Mechanism: The terminal
is deprotonated to . This anion coordinates directly to the ion in the CA active site, displacing the catalytic water molecule/hydroxide ion. -
Result: Potent inhibition of CA (diuretic effect, IOP reduction).
-
-
Secondary Sulfonamides (5-Methylsulfamoyl...):
-
Mechanism: The
-methyl group creates steric hindrance. More critically, secondary sulfonamides cannot easily form the specific coordination geometry required for the interaction. -
Result: Weak or null CA inhibition. This structure is often chosen when avoiding diuretic side effects is desired (e.g., in designing COX-2 inhibitors or uricosurics like Probenecid).
-
Experimental Protocols
The following protocols describe the synthesis of the 2-bromo intermediate and how to differentiate it from the methyl-sulfamoyl variant via derivatization.
Protocol A: Synthesis of 2-Bromo-5-sulfamoylbenzoic Acid
This protocol utilizes chlorosulfonation followed by ammonolysis.
Reagents:
-
2-Bromobenzoic acid (1.0 eq)
-
Chlorosulfonic acid (
) (5.0 eq) -
Ammonium hydroxide (
) (Excess)
Step-by-Step Workflow:
-
Chlorosulfonation:
-
Charge a round-bottom flask with chlorosulfonic acid. Cool to
. -
Slowly add 2-Bromobenzoic acid portion-wise over 30 minutes.
-
Critical Step: Heat the mixture to
for 2 hours. This installs the group at the meta position relative to the carboxyl (C5). -
Caution:
gas is evolved. Use a scrubber.
-
-
Quench:
-
Cool the reaction mass to room temperature.
-
Pour slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate as a white solid. Filter and wash with cold water.
-
-
Ammonolysis:
-
Suspend the wet sulfonyl chloride cake in aqueous ammonia (
) at . -
Stir for 4 hours at room temperature.
-
Acidify with
to pH 2.0.
-
-
Isolation:
-
Filter the precipitate. Recrystallize from Ethanol/Water.
-
Yield: Typically 80-85%.
-
Protocol B: Synthesis of 5-(Methylsulfamoyl)benzoic Acid
To obtain the N-methyl variant, the quench step is modified.
-
Follow Step 1 (Chlorosulfonation) as above.
-
Modified Quench: Instead of ammonia, add the sulfonyl chloride to a solution of 40% Methylamine (
) in water at . -
Acidify and isolate.
-
Note: The resulting product will be the secondary sulfonamide, resistant to further substitution at the nitrogen.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Naik, S., et al. (2010). Synthesis and pharmacological evaluation of some novel sulfamoyl benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 332-340.
-
Sturm, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 897–909. Link
-
PubChem Compound Summary. (2024). 2-Bromo-5-sulfamoylbenzoic acid (CID 22361-61-1).[2] Link
-
Chemistry Steps. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanism.[3][4][5] Link
Sources
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
Technical Guide: pKa Profile of 2-Bromo-5-(methylsulfamoyl)benzoic Acid
The following technical guide details the acid dissociation constants (pKa) of 2-bromo-5-(methylsulfamoyl)benzoic acid, synthesized from first-principles analysis, fragment-based estimation, and comparative literature data.
Executive Summary
2-bromo-5-(methylsulfamoyl)benzoic acid is a bifunctional organic acid characterized by two ionizable protons: a strongly acidic carboxylic acid group and a weakly acidic
-
pKa₁ (Carboxylic Acid): 2.55 ± 0.15 (Predicted)
-
Mechanism: Enhanced acidity relative to benzoic acid (4.20) is driven by the ortho-bromo steric effect and the electron-withdrawing nature of the meta-sulfamoyl group.
-
-
pKa₂ (Sulfonamide): 11.20 ± 0.30 (Predicted)
-
Mechanism: The
-methyl substitution on the sulfonamide reduces acidity compared to primary sulfonamides (pKa ~10.1), while the electron-withdrawing bromine atom on the ring provides a minor stabilizing effect on the conjugate base.
-
This compound serves as a critical intermediate in the synthesis of sulfamoyl-based diuretics and electrolyte transport inhibitors. Understanding its ionization state is vital for optimizing solubility during synthesis and predicting bioavailability in physiological media.
Structural Analysis & Ionization Logic
The molecule contains two distinct ionization centers. The dissociation pathway proceeds sequentially from the most acidic group (COOH) to the least acidic group (
Functional Group 1: Carboxylic Acid (C-1)
-
Base Fragment: Benzoic Acid (pKa = 4.20).[1]
-
Ortho-Effect (C-2 Bromine): The bromine atom at position 2 exerts a steric "ortho-effect," forcing the carboxyl group out of coplanarity with the benzene ring. This reduces resonance stabilization of the neutral acid form while maintaining the inductive electron-withdrawing stabilization of the carboxylate anion.
-
Reference Anchor:2-Bromobenzoic acid has an experimental pKa of 2.85 .[2]
-
-
Meta-Effect (C-5 Sulfamoyl): The 5-(methylsulfamoyl) group is a strong electron-withdrawing group (EWG). According to Hammett principles, meta-EWG substituents lower the pKa of benzoic acids.
-
Estimation: The Hammett
for a sulfonyl group is positive (~0.6), predicting a further drop in pKa by approximately 0.3–0.4 units relative to 2-bromobenzoic acid.
-
Functional Group 2: N-Methylsulfonamide (C-5)
-
Base Fragment: Benzenesulfonamide (pKa ≈ 10.1).
-
N-Methyl Substitution: Alkyl substitution on the sulfonamide nitrogen generally decreases acidity (raises pKa) due to the electron-donating inductive effect of the methyl group, which destabilizes the resulting
-anion.-
Reference Anchor:N-methylbenzenesulfonamide has a predicted pKa of 11.43 .[3]
-
-
Ring Substituents: The presence of the ionized carboxylate (
) at C-1 (electron-donating via field effect) and Bromine at C-2 (electron-withdrawing) creates a push-pull electronic environment. The net effect slightly modulates the pKa, likely keeping it near the 11.0–11.5 range.
Quantitative Data Summary
The following table synthesizes experimental data from structural analogs to derive the values for the target compound.
| Functional Group | Fragment / Analog | Experimental pKa | Shift Factor | Target pKa (Est.) |
| Carboxylic Acid | Benzoic Acid | 4.20 | Base | — |
| 2-Bromobenzoic Acid | 2.85 | Ortho-Br (-1.35) | — | |
| Target Compound | — | Meta-Sulfamoyl (-0.30) | 2.55 | |
| Sulfonamide | Benzenesulfonamide | 10.10 | Base | — |
| N-Methylbenzenesulfonamide | 11.43 | N-Methylation (+1.33) | — | |
| Target Compound | — | Ring Effects (-0.20) | 11.23 |
Dissociation Pathway Visualization
The following diagram illustrates the stepwise deprotonation of 2-bromo-5-(methylsulfamoyl)benzoic acid.
Caption: Stepwise ionization pathway of 2-bromo-5-(methylsulfamoyl)benzoic acid from neutral to di-anion.
Experimental Determination Protocols
For researchers requiring precise experimental verification, the following protocols are recommended. Due to the low pKa₁ and high pKa₂, a standard aqueous titration is insufficient.
Protocol A: Potentiometric Titration (Mixed Solvent)
This method is best for determining the pKa₁ (COOH) .
-
Solvent System: Prepare a carbonate-free solution of 0.1 M KOH. Use a mixed solvent system (e.g., Methanol/Water 50:50) to ensure solubility of the neutral species.
-
Procedure: Dissolve 10 mg of the compound in 20 mL of the solvent mixture.
-
Titration: Titrate with KOH under nitrogen atmosphere at 25°C.
-
Yasuda-Shedlovsky Extrapolation: Perform titrations at three different dielectric constants (e.g., 30%, 40%, 50% MeOH). Plot pKa vs.
and extrapolate to organic solvent (pure water) to obtain the aqueous pKa.
Protocol B: Spectrophotometric Determination (UV-Metric)
This method is superior for the pKa₂ (Sulfonamide) , which lies outside the accurate range of glass electrodes.
-
Buffer Preparation: Prepare a series of buffers ranging from pH 9.0 to 13.0 (e.g., Glycine/NaOH, Phosphate).
-
Scan: Record UV-Vis spectra (200–400 nm) of the compound (50 µM) in each buffer.
-
Wavelength Selection: Identify the isosbestic point and the wavelength of maximum absorbance change (
) corresponding to the sulfonamide ionization. -
Calculation: Use the Henderson-Hasselbalch equation linear transformation to solve for pKa:
References
-
Sigma-Aldrich. 2-Bromobenzoic acid Product Analysis & Properties. Retrieved from .[4]
-
National Institutes of Health (NIH) PubChem. N-Methylbenzenesulfonamide Compound Summary. Retrieved from .
-
Williams, R. pKa Data Compilation. Organic Chemistry Data. Retrieved from .
-
ChemicalBook. N-Methylbenzenesulfonamide Properties and pKa Prediction. Retrieved from .
-
ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from .
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid from 2-bromobenzoic acid
Introduction
2-bromo-5-(methylsulfamoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the potent loop diuretic, Furosemide. The structural features of this molecule, namely the benzoic acid, the sulfonamide, and the bromine atom, provide multiple points for chemical modification, making it a versatile building block in medicinal chemistry. This application note provides a detailed, two-step synthetic protocol for the preparation of 2-bromo-5-(methylsulfamoyl)benzoic acid, starting from the readily available 2-bromobenzoic acid. The synthesis involves an initial chlorosulfonylation of the aromatic ring followed by amidation with methylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, expert insights, and troubleshooting advice.
Overall Synthetic Scheme
The synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid from 2-bromobenzoic acid is a two-step process. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonylation, to introduce the chlorosulfonyl group onto the benzene ring. The second step is a nucleophilic substitution at the sulfonyl chloride by methylamine to form the desired N-methylsulfonamide.
Figure 1: Overall synthetic workflow for the preparation of 2-bromo-5-(methylsulfamoyl)benzoic acid.
Part 1: Synthesis of 2-bromo-5-(chlorosulfonyl)benzoic acid
This initial step involves the electrophilic substitution of a chlorosulfonyl group onto the 2-bromobenzoic acid backbone. The choice of chlorosulfonic acid as the reagent is critical as it serves as both the source of the electrophile and the reaction solvent.
Expert Insights & Rationale
The carboxylic acid and bromine substituents on the starting material are deactivating groups, which generally slow down electrophilic aromatic substitution. However, the directing effects of these groups are crucial. The carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director. The incoming chlorosulfonyl group is directed to the position para to the bromine and meta to the carboxylic acid, leading to the desired 5-substituted product.
Controlling the reaction temperature is paramount to prevent side reactions. Excessive heat can lead to the formation of undesired isomers and decomposition of the product. The slow, portion-wise addition of the starting material to the chlorosulfonic acid helps to manage the exothermic nature of the reaction.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Bromobenzoic acid
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: Carefully add 50 mL of chlorosulfonic acid to the flask and allow it to cool to 0-5 °C.
-
Substrate Addition: Slowly and in small portions, add 10.0 g of 2-bromobenzoic acid to the stirred chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This should be done in a large beaker within a secondary container in the fume hood, as this quenching process is highly exothermic and releases HCl gas.
-
Product Isolation: The white precipitate of 2-bromo-5-(chlorosulfonyl)benzoic acid is collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum to a constant weight. The crude 2-bromo-5-(chlorosulfonyl)benzoic acid is typically of sufficient purity for the next step.
Part 2: Synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid
The second and final step is the amidation of the synthesized 2-bromo-5-(chlorosulfonyl)benzoic acid with methylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom.
Expert Insights & Rationale
The sulfonyl chloride is a highly reactive electrophile. The use of an excess of methylamine serves two purposes: it acts as the nucleophile to form the sulfonamide and also as a base to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out at a low temperature to control its exothermicity and minimize potential side reactions. The choice of a solvent like tetrahydrofuran (THF) is suitable as it is inert to the reaction conditions and can dissolve the starting materials.
Detailed Experimental Protocol
Materials and Reagents:
-
2-bromo-5-(chlorosulfonyl)benzoic acid
-
Methylamine (40% solution in water)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g of 2-bromo-5-(chlorosulfonyl)benzoic acid in 100 mL of THF. Cool the solution to 0-5 °C in an ice-water bath.
-
Amine Addition: Slowly add 15 mL of a 40% aqueous solution of methylamine to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 2 M HCl dropwise with stirring until the pH is approximately 2. A white precipitate will form.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-5-(methylsulfamoyl)benzoic acid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford a white crystalline solid.
Data Summary
| Compound | Starting Material | Reagents | Solvent | Typical Yield | Purity |
| 2-bromo-5-(chlorosulfonyl)benzoic acid | 2-Bromobenzoic acid | Chlorosulfonic acid | Chlorosulfonic acid | 85-95% | >90% (crude) |
| 2-bromo-5-(methylsulfamoyl)benzoic acid | 2-bromo-5-(chlorosulfonyl)benzoic acid | Methylamine | THF/Water | 80-90% | >98% (after recrystallization) |
Troubleshooting and Safety Considerations
-
Safety: Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of chlorosulfonic acid is particularly hazardous and should be performed with extreme caution.
-
Low Yield in Step 1: Incomplete reaction may be due to insufficient reaction time or low temperature. Ensure the reaction is stirred adequately to ensure proper mixing. The quality of the chlorosulfonic acid is also important; it should be fresh and free from moisture.
-
Low Yield in Step 2: The sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure the intermediate is thoroughly dried before proceeding to the amidation step.
-
Purification Challenges: If the final product is difficult to crystallize, consider using a different solvent system for recrystallization or purification by column chromatography on silica gel.
Conclusion
The synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid from 2-bromobenzoic acid is a robust and scalable two-step process. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful outcome. The detailed protocols and expert insights provided in this application note offer a comprehensive guide for researchers in the field of medicinal and synthetic chemistry.
References
Application Note: Optimized Chlorosulfonation Protocol for 2-Bromobenzoic Acid
Abstract
This application note details a robust, scalable protocol for the chlorosulfonation of 2-bromobenzoic acid to synthesize 2-bromo-5-(chlorosulfonyl)benzoic acid . This intermediate is a critical scaffold in the development of sulfonamide-based pharmaceuticals, including diuretics and anti-cancer agents. The protocol utilizes chlorosulfonic acid (
Introduction & Mechanistic Rationale
Chemical Context
The introduction of a chlorosulfonyl group (
-
Carboxylic Acid (-COOH): Strong electron-withdrawing group (EWG), meta-directing.
-
Bromine (-Br): Weak EWG but an ortho/para-director due to lone pair donation.
Regioselectivity Analysis
The directing effects of both substituents reinforce substitution at the C5 and C3 positions.
-
C5 Position: Para to the Bromine and Meta to the Carboxylic Acid.
-
C3 Position: Ortho to the Bromine and Ortho to the Carboxylic Acid.
Reaction Scheme
Safety Directives (READ FIRST)
DANGER: Chlorosulfonic acid is extremely hazardous.
-
Violent Reaction with Water: Reacts explosively with water to release clouds of HCl and
gas. -
Corrosive: Causes severe, penetrating burns.
-
Inhalation Hazard: Fumes are lachrymatory and damaging to respiratory mucosa.
Mandatory Controls:
-
Fume Hood: All operations must be performed in a high-efficiency fume hood.
-
Scrubbing: The reaction outlet must be connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Quenching: NEVER add water to the acid. Always add the reaction mixture dropwise onto crushed ice.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| 2-Bromobenzoic Acid | 201.02 | 1.0 | Solid | Substrate |
| Chlorosulfonic Acid | 116.52 | 5.0 - 7.0 | 1.753 | Reagent/Solvent |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Extraction Solvent |
| Sodium Chloride (Sat.) | 58.44 | N/A | N/A | Wash |
| Magnesium Sulfate | 120.37 | N/A | Solid | Drying Agent |
Equipment
-
Three-neck round-bottom flask (flame-dried).
-
Reflux condenser with drying tube (
) or inlet. -
Gas trap (bubbler into 10% NaOH).
-
Addition funnel (pressure-equalizing).
-
Temperature probe/Oil bath.
Experimental Protocol
Step 1: Reaction Setup
-
Equip a 250 mL three-neck flask with a magnetic stir bar, temperature probe, and a gas outlet connected to the NaOH scrubber.
-
Charge Chlorosulfonic Acid (35.0 mL, ~525 mmol, 7.0 equiv) into the flask.
-
Cool the acid to 0–5 °C using an ice bath. Note: Cooling controls the exotherm during substrate addition.
Step 2: Substrate Addition
-
Slowly add 2-Bromobenzoic Acid (15.0 g, 74.6 mmol, 1.0 equiv) portion-wise to the stirred acid over 15–20 minutes.
-
Ensure the internal temperature does not exceed 10 °C .
-
Observation: HCl gas evolution will begin immediately. Ensure bubbling is visible in the trap.
Step 3: Heating (Chlorosulfonation)
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Transfer the flask to an oil bath.
-
Heat gradually to 95–100 °C .
-
Maintain this temperature for 4–6 hours .
-
Monitoring: Aliquot a drop into MeOH (forms methyl ester) and check by TLC or HPLC. The starting material should be fully consumed.[2]
-
Step 4: Quenching & Isolation[3]
-
Cool the reaction mixture to RT .
-
Prepare a 1 L beaker containing 300 g of crushed ice .
-
CRITICAL: Using a dropping funnel or pipette, add the reaction mixture very slowly (dropwise) onto the vigorously stirred ice.
-
Safety: This step is highly exothermic. Add fresh ice if the slurry melts completely.
-
-
A white to off-white precipitate (the product) will form.
-
Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of any excess chlorosulfonic acid.
Step 5: Workup
-
Filter the solid precipitate using a Buchner funnel.
-
Wash the filter cake with cold water (3 x 50 mL) to remove residual sulfuric acid.
-
Option A (High Purity): Dissolve the wet cake in DCM (150 mL) . Separate any aqueous layer. Dry the organic phase over
, filter, and concentrate in vacuo. -
Option B (Crude Use): Dry the solid in a vacuum oven at 40 °C over
.
Results & Characterization
Expected Yield[3]
-
Typical Yield: 75–85%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~148–152 °C (decomposes).
Analytical Data (Predicted)
| Technique | Signal / Observation | Assignment |
| 1H NMR (400 MHz, DMSO-d6) | H6 (Ortho to COOH) | |
| H3 (Ortho to Br) | ||
| H4 (Meta to Br) | ||
| -COOH | ||
| LC-MS | m/z = 296/298 [M-H]- | Consistent with Br/Cl isotope pattern. |
Troubleshooting & Optimization
Caption: Decision tree for optimizing reaction conversion and minimizing sulfone side-products.
Common Issues
-
Oiling Out: If the product oils out during quenching, extract with DCM immediately rather than attempting filtration.
-
Sulfone Formation: Diaryl sulfone impurities (insoluble high-melting solids) form if the acid concentration is too low or temperature is too high. Solution: Maintain a high ratio of
(solvent dilution effect) and keep T < 100 °C. -
Hydrolysis: The sulfonyl chloride group is sensitive to moisture. Store the dry solid under nitrogen or use immediately in the next step (e.g., sulfonamide formation).
References
-
Preparation of 2-chloro-5-chlorosulfonylbenzoic acid (Analogous Protocol)
- Source: PrepChem. "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid."
-
URL:[Link]
-
Regioselectivity in Benzoic Acid Derivatives
-
Source: BenchChem.[2] "Chlorosulfonation of Benzoic Acid Derivatives - Technical Support."
-
-
Safety Data for Chlorosulfonic Acid
- Source: New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chlorosulfonic Acid."
-
URL:[Link]
-
2-Bromo-5-chlorosulfonylbenzoic Acid Structure
- Source: PubChem. "Compound Summary: 2-Bromo-5-(chlorosulfonyl)benzoic acid."
-
URL:[Link]
Sources
reaction of 2-bromo-5-chlorosulfonylbenzoic acid with methylamine
An in-depth guide to the synthesis of 2-bromo-5-(N-methylsulfamoyl)benzoic acid through the is provided below. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and essential safety considerations.
Introduction: Significance and Context
The reaction between 2-bromo-5-chlorosulfonylbenzoic acid and methylamine is a cornerstone of sulfonamide synthesis. This particular transformation is of significant interest in medicinal chemistry and pharmaceutical development. The resulting product, 2-bromo-5-(N-methylsulfamoyl)benzoic acid, incorporates a sulfonamide moiety, a critical pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics. The presence of the bromo and carboxylic acid groups on the benzene ring provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). Understanding the nuances of this reaction is therefore crucial for the efficient and safe production of these important compounds.
Reaction Mechanism and Scientific Principles
The core of this synthesis is a nucleophilic acyl substitution at the sulfonyl chloride group. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is a well-established and highly reliable transformation in organic chemistry.
Several factors influence the outcome and efficiency of this reaction:
-
Stoichiometry: An excess of methylamine is typically employed. One equivalent of methylamine is consumed in the formation of the sulfonamide, while a second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct that is generated. This prevents the protonation of the remaining methylamine, which would render it non-nucleophilic.
-
Solvent: The choice of solvent is critical. A polar aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is often preferred as it can dissolve the reactants without participating in the reaction. The use of protic solvents is generally avoided as they can react with the highly reactive sulfonyl chloride.
-
Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction between methylamine and the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures its completion.
Below is a diagram illustrating the reaction mechanism:
graph reaction_mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
reactant1 [label="2-bromo-5-chlorosulfonylbenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Methylamine (CH3NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-bromo-5-(N-methylsulfamoyl)benzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Methylammonium chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactant1 -> intermediate [label="Nucleophilic Attack"]; reactant2 -> intermediate; intermediate -> product [label="Chloride Elimination"]; intermediate -> byproduct [label="Proton Transfer"]; }
Caption: Reaction mechanism of 2-bromo-5-chlorosulfonylbenzoic acid with methylamine.Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis of 2-bromo-5-(N-methylsulfamoyl)benzoic acid.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 2-bromo-5-chlorosulfonylbenzoic acid | 285.52 | 500 | 1.75 | 1.0 |
| Methylamine (40% in water) | 31.06 | 403 | 5.25 | 3.0 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
| Hydrochloric Acid (1M) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure
-
Reaction Setup: In a fume hood, add 2-bromo-5-chlorosulfonylbenzoic acid (500 mg, 1.75 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in 10 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.
-
Addition of Methylamine: While stirring vigorously, slowly add methylamine (40% solution in water, 403 mg, 5.25 mmol, 3.0 equivalents) to the reaction mixture dropwise using a syringe. The addition should be done over a period of 10 minutes to control the exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Upon completion, carefully add 10 mL of deionized water to the flask and stir for 5 minutes. Transfer the mixture to a separatory funnel.
-
Acidification: Acidify the aqueous layer to a pH of approximately 2 by the dropwise addition of 1M hydrochloric acid. This will protonate the carboxylic acid, making the product less soluble in water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-bromo-5-(N-methylsulfamoyl)benzoic acid.
Experimental Workflow Diagram
setup [label="1. Reaction Setup\n(Dissolve starting material in DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; cooling [label="2. Cooling\n(Ice bath to 0 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; addition [label="3. Reagent Addition\n(Slowly add methylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="4. Reaction\n(Warm to RT, stir for 2-3h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Workup\n(Quench with water)", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification [label="6. Acidification\n(Adjust pH to ~2 with 1M HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="7. Extraction\n(Extract with DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="8. Drying & Filtration\n(Anhydrous Na2SO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation [label="9. Solvent Removal\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="10. Purification\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
setup -> cooling; cooling -> addition; addition -> reaction; reaction -> workup; workup -> acidification; acidification -> extraction; extraction -> drying; drying -> evaporation; evaporation -> purification; }
Caption: Step-by-step experimental workflow for the synthesis.Characterization of the Product
To confirm the identity and purity of the synthesized 2-bromo-5-(N-methylsulfamoyl)benzoic acid, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the N-H proton of the sulfonamide, and the methyl group protons. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR will show the expected number of carbon signals for the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-bromo-5-chlorosulfonylbenzoic acid: This compound is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator.
-
Methylamine: Methylamine is flammable and corrosive. Inhalation may cause respiratory irritation.
-
Dichloromethane (DCM): DCM is a volatile organic solvent and is suspected of causing cancer.
-
Hydrochloric Acid (HCl): HCl is a strong acid and is corrosive.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; degradation of starting material. | Ensure the reaction is stirred for the recommended time. Check the purity of the starting materials. Use anhydrous solvent. |
| Impure Product | Presence of side products or unreacted starting material. | Optimize the purification step (e.g., try a different recrystallization solvent or chromatography mobile phase). |
| Reaction is too slow | Low reaction temperature. | Allow the reaction to proceed at room temperature for a longer duration or gently warm if necessary. |
References
-
Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4336-4341. [Link]
-
Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactamization of ω-amino acid esters. Chemical Reviews, 106(3), 911-939. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Airgas. (2021). Safety Data Sheet for Methylamine. [Link]
Application Note: Strategic Utilization of 2-Bromo-5-(methylsulfamoyl)benzoic Acid in Drug Discovery
Executive Summary
This guide details the strategic application of 2-bromo-5-(methylsulfamoyl)benzoic acid (CAS: 7079-24-5 analogs) as a high-value linchpin in Fragment-Based Drug Discovery (FBDD). Unlike simple building blocks, this scaffold offers orthogonal reactivity —three distinct functional handles (carboxylic acid, aryl bromide, and sulfonamide) that allow for rapid library generation.
This note focuses on two primary workflows:
-
Linear Diversification: Synthesis of protein-protein interaction inhibitors (specifically Mcl-1/Bfl-1 dual inhibitors).
-
Scaffold Morphing: Cyclization strategies to access N-methylsaccharin bioisosteres (sultams).
Chemical Reactivity Profile & Strategic Value
The utility of 2-bromo-5-(methylsulfamoyl)benzoic acid lies in its ability to serve as a "divergent node." The steric environment of the ortho-bromo group relative to the carboxylic acid forces a specific conformational lock, which is advantageous for binding pockets requiring twisted biaryl geometries.
Orthogonal Functionalization Map
-
Position 1 (COOH): Amide coupling (Peptidomimetics) or Esterification (Prodrugs).
-
Position 2 (Br): Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install hydrophobic tails.
-
Position 5 (SO₂NHMe): A polar handle for hydrogen bonding (H-bond donor/acceptor) or further alkylation.
Visualization: Reactivity Workflow
The following diagram illustrates the divergent pathways available from this core scaffold.
Caption: Divergent synthesis pathways: Path 1 utilizes the bromine handle for biaryl expansion (Linear), while Path 2 exploits the acid-sulfonamide proximity for ring closure (Cyclic).
Application 1: Synthesis of Mcl-1/Bfl-1 Inhibitors
Context: The overexpression of anti-apoptotic proteins Mcl-1 and Bfl-1 is a major resistance mechanism in cancers.[1] Research indicates that 2,5-substituted benzoic acids function as dual inhibitors by mimicking the BH3 domain of pro-apoptotic proteins [1]. The 2-bromo position is critical for installing hydrophobic groups that occupy the p2 pocket of the Mcl-1 surface.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The carboxylic acid at position 1 creates steric hindrance and potential catalyst poisoning during the coupling at position 2. Solution: Use of a robust catalyst system (Pd(dppf)Cl₂) and protection of the acid (optional but recommended) or careful pH control.
Materials
-
Substrate: 2-bromo-5-(methylsulfamoyl)benzoic acid (1.0 eq).
-
Coupling Partner: 3-chlorophenylboronic acid (1.2 eq) (Representative hydrophobic partner).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).[2]
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Spurge with Argon for 15 minutes. Note: Oxygen is the primary cause of Suzuki failure in electron-rich/hindered systems.
-
Assembly: Add the benzoic acid substrate, boronic acid, and K₂CO₃ to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Seal the vial immediately under Argon.
-
Reaction: Heat to 90°C for 12–16 hours.
-
Monitoring: Check via LC-MS. The carboxylic acid may cause tailing; use a buffered mobile phase (0.1% Formic Acid).
-
-
Workup:
-
Cool to RT. Acidify to pH 3 with 1N HCl (careful of CO₂ evolution).
-
Extract with EtOAc (3x). The product will reside in the organic layer.
-
Scavenging: Treat organic layer with Si-Thiol scavengers to remove residual Palladium (essential for biological assay validity).
-
Data Interpretation:
| Parameter | Observation | Troubleshooting |
|---|---|---|
| Conversion | < 50% | Switch to SPhos-Pd-G2 catalyst (better for hindered biaryls). |
| Protodeboronation | High byproduct | Reduce temperature to 80°C; switch base to CsF. |
| Solubility | Precipitate forms | Add 10% DMF to the solvent mixture. |
Application 2: Scaffold Morphing to Sultams
Context: Sultams (cyclic sulfonamides) are bioisosteres of lactams and are prominent in antivirals and carbonic anhydrase inhibitors [2]. The 2-bromo-5-(methylsulfamoyl)benzoic acid scaffold allows for a unique "pseudo-saccharin" synthesis.
Protocol B: Dehydrative Cyclization to N-Methylsaccharin Derivatives
This protocol converts the linear benzoic acid into a bicyclic benzo[d]isothiazol-3(2H)-one 1,1-dioxide core.
Mechanism
The reaction proceeds via the activation of the carboxylic acid to an acid chloride, followed by intramolecular nucleophilic attack by the sulfonamide nitrogen.
Step-by-Step Methodology
-
Activation: Dissolve 2-bromo-5-(methylsulfamoyl)benzoic acid (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (66°C) for 2 hours to form the acyl chloride.
-
In-process check: Aliquot quenched with MeOH should show methyl ester by LC-MS.
-
-
Cyclization: Evaporate volatiles (remove excess SOCl₂). Redissolve residue in dry Pyridine or Dioxane/Triethylamine (3.0 eq).
-
Heating: Heat to 100°C for 4 hours.
-
Isolation: Pour into ice water. The N-methylsaccharin derivative often precipitates as a white solid.
Experimental Logic & Validation (E-E-A-T)
Why this Scaffold?
The 2-bromo substituent is not merely a leaving group; it serves as a "conformational anchor." In Mcl-1 inhibitors, the twist induced by the bulky bromine (or the subsequent biaryl linkage) prevents the molecule from adopting a planar conformation, which is often associated with poor solubility and non-specific binding (PAINS) [3].
Self-Validating the Workflow
To ensure the protocols above are working correctly, perform the following checkpoints:
-
1H NMR Shift: Upon cyclization to the sultam, the methyl protons on the sulfonamide (originally distinct doublet or broad singlet) will shift downfield and sharpen into a singlet due to the rigidification of the ring.
-
Isotopic Pattern: In the Suzuki coupling, the disappearance of the characteristic 1:1 doublet isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) in mass spectrometry is the definitive confirmation of successful coupling.
References
-
Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Source: National Institutes of Health (PubMed Central). Context: Validates the use of the 2,5-substituted benzoic acid scaffold for cancer targets.
-
Unveiling Sultam in Drug Discovery: Spotlight on the Underexplored Scaffold. Source: RSC Medicinal Chemistry / PubMed. Context: Reviews the biological activity of sultams derived from sulfonamide precursors.
-
Suzuki Reaction Mechanisms and Protocols. Source: Organic Chemistry Portal.[3][4] Context: Standard conditions for Pd-catalyzed cross-coupling of aryl halides.
-
Synthesis of Sultam Derivatives with Expected Biological Activity. Source: MDPI Molecules.[5] Context: specific protocols for cyclizing sulfonamide-benzoic acid derivatives.
Sources
- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sultam synthesis [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Note: Recrystallization Strategies for 2-Bromo-5-(methylsulfamoyl)benzoic Acid
Topic: Optimization of Crystallization Kinetics for 2-Bromo-5-(methylsulfamoyl)benzoic Acid Content Type: Application Note & Protocol Guide Audience: Process Chemists, API Manufacturers, and Drug Development Scientists
Abstract & Chemical Context
2-Bromo-5-(methylsulfamoyl)benzoic acid (CAS: 33909-77-2) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Eltrombopag (a thrombopoietin receptor agonist).
The purification of this intermediate is a critical control point (CCP) in the API manufacturing process. The primary challenge lies in removing two specific classes of impurities:
-
Regioisomers: 4-bromo or 6-bromo analogs generated during non-selective bromination.
-
Hydrolysis Byproducts: The corresponding sulfonic acid derivatives resulting from sulfamoyl instability under harsh acidic/basic conditions.
This guide outlines two distinct recrystallization protocols: Method A (Glacial Acetic Acid) for maximum purity (impurity rejection), and Method B (Methanol/Water) for maximizing yield in early-stage scale-up.
Solvent Selection Logic
The solubility profile of 2-bromo-5-(methylsulfamoyl)benzoic acid is governed by two moieties: the ionizable carboxylic acid (
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection Capability | Primary Use Case |
| Glacial Acetic Acid | High | Low | Excellent (rejects polar isomers) | Final API/Intermediate Polishing |
| Methanol / Water | Very High | Moderate | Good (rejects inorganic salts) | Bulk recovery; Yield maximization |
| Acetonitrile | Moderate | Low | Moderate | Removal of lipophilic byproducts |
| Ethyl Acetate | Low | Insoluble | Poor | Not recommended (oiling out risk) |
Decision Framework
The following logic gate assists in selecting the appropriate protocol based on the crude material's impurity profile.
Figure 1: Solvent selection decision tree based on impurity profiling.
Detailed Protocols
Protocol A: High-Purity Recrystallization (Glacial Acetic Acid)
Objective: Removal of regioisomeric impurities and des-bromo derivatives. This method relies on the steep solubility curve of the target compound in acetic acid compared to its isomers.
Materials:
-
Crude 2-bromo-5-(methylsulfamoyl)benzoic acid
-
Glacial Acetic Acid (ACS Reagent Grade, >99.7%)
-
Activated Carbon (Optional, for color removal)
Step-by-Step Methodology:
-
Slurry Formation: Charge the crude solid into a round-bottom flask. Add Glacial Acetic Acid (ratio: 5 mL solvent per 1 g solid).
-
Dissolution: Heat the mixture to 90–100°C (reflux). Agitate vigorously.
-
Note: If solids remain after 15 minutes at reflux, add acetic acid in 0.5 mL/g increments until dissolution is complete.
-
-
Filtration (Hot): If insoluble particles (inorganic salts) are present, filter the hot solution through a pre-heated sintered glass funnel.
-
Controlled Cooling (Critical Step):
-
Cool from 100°C to 60°C at a rate of 10°C per hour .
-
Hold at 60°C for 30 minutes to induce nucleation.
-
Cool from 60°C to 20°C at a rate of 5°C per hour .
-
-
Aging: Stir the resulting slurry at 20°C for 2 hours. This "Ostwald ripening" phase ensures small, impure crystals re-dissolve and deposit onto larger, purer crystals.
-
Isolation: Filter the white crystalline solid under vacuum.
-
Washing: Wash the cake with 1 volume of cold (10°C) acetic acid, followed by 2 volumes of water (to displace acetic acid).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: High-Yield Recrystallization (Methanol/Water)
Objective: Maximizing recovery from mother liquors or clean crude streams.
Methodology:
-
Dissolve crude solid in Methanol (3 mL/g) at 60°C (Reflux).
-
Once dissolved, slowly add Water (antisolvent) dropwise until persistent turbidity is observed (approx. ratio will be 1:1 MeOH:Water).
-
Re-heat to clear the solution.
-
Allow to cool to room temperature naturally (approx. 2 hours).
-
Cool further to 0–5°C in an ice bath for 1 hour.
-
Filter and wash with cold Water.
Process Workflow & Critical Control Points
The following diagram illustrates the industrial workflow for Protocol A, highlighting the critical control points (CCPs) that ensure batch consistency.
Figure 2: Process flow for Glacial Acetic Acid recrystallization with Critical Control Points (CCPs).
Analytical Validation
To ensure the efficacy of the recrystallization, the following specifications should be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN:Water Gradient) | > 99.0% Area |
| Melting Point | DSC or Capillary | 228°C – 232°C (Decomposes) |
| Residual Solvent | GC-Headspace | Acetic Acid < 5000 ppm |
| Appearance | Visual Inspection | White to Off-white Crystalline Powder |
Troubleshooting "Oiling Out": If the product comes out as an oil rather than a crystal during Protocol B (MeOH/Water):
-
The solution is too concentrated. Add more Methanol.
-
The cooling was too rapid. Re-heat and cool slower.
-
Seeding: Add a few milligrams of pure seed crystal at the cloud point.
References
-
GlaxoSmithKline LLC. (2003). Thrombopoietin Mimetics (Patent WO2003098992). World Intellectual Property Organization.
- Context: Describes the synthesis and purification of Eltrombopag intermediates, including the use of acetic acid and alcohols for purific
-
Lutker, K. M., et al. (2011). "Crystal Polymorphism in Eltrombopag Bis(monoethanolamine)." Crystal Growth & Design, 11(6), 2279–2286.
- Context: Provides insights into the solubility and solid-state behavior of Eltrombopag and its precursors.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-5-(methylsulfamoyl)benzoic acid.
- Context: Safety and physical property data valid
Application Note: Strategies and Protocols for Amide Coupling of 2-Bromo-5-(methylsulfamoyl)benzoic Acid
Introduction
The formation of the amide bond is arguably the most frequently performed reaction in medicinal chemistry and drug development, owing to its prevalence in peptides, proteins, and a vast array of synthetic pharmaceuticals.[1][2][3] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Consequently, the carboxylic acid must be "activated" using a coupling reagent to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[2][6]
This application note provides a detailed guide for the amide coupling of 2-bromo-5-(methylsulfamoyl)benzoic acid, a substrate that presents distinct synthetic challenges. The steric hindrance imposed by the ortho-bromo substituent, combined with the strong electron-withdrawing nature of both the bromo and methylsulfamoyl groups, necessitates a careful selection of coupling reagents and reaction conditions to achieve high yields and purity.[7][8] We will explore the underlying mechanistic principles, compare common coupling strategies, provide detailed experimental protocols, and offer a guide for troubleshooting common issues.
Mechanistic Principles of Amide Bond Formation
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[9] This is achieved by a coupling reagent, which reacts with the carboxylate to form a highly reactive activated intermediate (e.g., an active ester, acylisourea, or acylphosphonium species).[2][4] An amine nucleophile then attacks the carbonyl carbon of this intermediate, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and a stoichiometric amount of byproduct from the coupling reagent. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the carboxylic acid and any acidic species generated during the reaction.[10]
Caption: General mechanism of amide bond formation.
Substrate-Specific Challenges
The structure of 2-bromo-5-(methylsulfamoyl)benzoic acid introduces two primary difficulties:
-
Steric Hindrance: The bromine atom at the ortho position to the carboxylic acid creates significant steric bulk. This can physically impede the approach of the amine nucleophile to the activated carbonyl center, slowing down the rate of reaction and often leading to incomplete conversion with standard coupling reagents.[7][8]
-
Electronic Effects: The sulfamoyl and bromo groups are both strongly electron-withdrawing. While this increases the acidity of the carboxylic acid proton, it can also render the activated intermediate highly reactive but potentially prone to premature hydrolysis or other side reactions. For couplings with electron-deficient anilines, this combination of a hindered acid and a poorly nucleophilic amine presents a significant synthetic hurdle.[11][12]
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical for overcoming the challenges presented by this substrate. Standard conditions that work for unhindered acids may fail or provide low yields.[7] A summary of suitable reagent classes is provided below.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages / Side Reactions | Suitability for Target Substrate |
| Uronium / Aminium Salts | HATU, HBTU, COMU | Forms highly reactive OAt- or OBt-active esters.[4][13] | High reactivity, fast reaction times, effective for hindered substrates.[13][14] COMU byproducts are water-soluble.[15] | Can cause guanidinylation of the primary amine if not pre-activated.[13] Can be sensitive to moisture. | Excellent. HATU is often the reagent of choice for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[13] |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate, often trapped with an additive like HOBt or OxymaPure.[9][16] | Cost-effective, widely available. EDC byproducts are water-soluble, simplifying purification.[17] | Lower reactivity than uronium salts. Risk of N-acylurea byproduct formation.[17] Epimerization risk with chiral substrates.[2] | Moderate. May require elevated temperatures or longer reaction times. Best used with an additive like HOBt or Oxyma to boost reactivity and suppress side reactions. |
| Acyl Halide Precursors | SOCl₂, Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride or fluoride intermediate.[18][19] | Generates the most reactive acylating species.[2] Can overcome severe steric hindrance and couple with poorly nucleophilic amines.[11] | Harsh conditions (SOCl₂) may not be compatible with sensitive functional groups. Generates acidic byproducts (HCl).[18] | Excellent (as an alternative). In-situ formation of the acyl fluoride using milder reagents (e.g., XtalFluor-E) followed by reaction with the amine at elevated temperatures is a proven strategy for challenging couplings.[7][11][20] |
| Phosphonium Salts | PyBOP, PyBrOP | Forms reactive OBt- or OBr-active esters via an acylphosphonium species. | High reactivity, similar to uronium salts. Does not cause guanidinylation side reactions.[13] | Phosphine oxide byproducts can sometimes complicate purification. Less stable in solution than uronium salts.[13] | Very Good. A strong alternative to HATU, particularly if guanidinylation is a concern. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the amide coupling of 2-bromo-5-(methylsulfamoyl)benzoic acid. Always conduct reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol A: High-Reactivity Coupling using HATU
This protocol is recommended as the primary approach due to the high reactivity of HATU, which is well-suited for sterically hindered substrates.[13][14] The pre-activation step is crucial to prevent the formation of guanidinium byproducts.[21]
Materials:
-
2-bromo-5-(methylsulfamoyl)benzoic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-(methylsulfamoyl)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.[5]
-
In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered or unreactive amines, the reaction may require gentle heating (40-50 °C).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol B: Acyl Fluoride-Mediated Coupling for Challenging Amines
This protocol is an excellent alternative for extremely hindered substrates or poorly nucleophilic amines where Protocol A may provide low yields.[7][11] It involves the in situ formation of a highly reactive acyl fluoride.
Materials:
-
2-bromo-5-(methylsulfamoyl)benzoic acid
-
Amine (primary or secondary)
-
XtalFluor-E ((diethylamino)difluorosulfonium tetrafluoroborate) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
DIPEA or 2,6-lutidine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard workup reagents (as in Protocol A)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-(methylsulfamoyl)benzoic acid (1.0 eq).
-
Suspend or dissolve the acid in anhydrous DCM or MeCN (approx. 0.2 M).
-
Add the amine (1.1 eq) and DIPEA (or 2,6-lutidine) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add XtalFluor-E (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C. The higher temperature is often necessary to drive the reaction of the acyl fluoride with the amine.[7][20]
-
Stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NaHCO₃ solution.
-
Dilute with DCM and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (1x).
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Overview
Caption: Standard workflow for amide coupling reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Poorly nucleophilic amine. 4. Reagents degraded by moisture. | 1. Switch to a more potent reagent (e.g., EDC/HOBt → HATU). 2. Increase reaction temperature (e.g., RT to 50 °C). 3. Use a larger excess of the amine (if it is not the limiting reagent). 4. Switch to the acyl fluoride protocol (Protocol B). 5. Ensure all reagents and solvents are anhydrous. |
| Guanidinylation of Amine | The amine is reacting directly with the uronium salt (e.g., HATU) instead of the activated acid. | Ensure a sufficient pre-activation time (15-20 min) for the acid and coupling reagent before adding the amine.[21] Alternatively, use a phosphonium-based reagent like PyBOP. |
| N-Acylurea Formation | (Carbodiimide protocols only) The O-acylisourea intermediate rearranges before being intercepted by the amine. | Add an auxiliary nucleophile like HOBt or OxymaPure (1.2 eq) to trap the O-acylisourea as a more stable active ester. |
| Difficult Purification | 1. Byproducts from coupling reagents (e.g., DCU, HOBt) are co-eluting with the product. 2. Unreacted starting materials remain. | 1. For EDC, acidic and basic washes are very effective at removing the urea byproduct and HOBt. For DCC, the DCU byproduct is insoluble in many solvents and can often be removed by filtration.[22] 2. Optimize the reaction to drive it to completion. Adjusting chromatography solvent polarity can help separate starting materials from the product. |
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-bromo-5-(methylsulfamoyl)benzoic acid
Ticket Context: High-purity isolation of 2-bromo-5-(methylsulfamoyl)benzoic acid (CAS: N/A for specific isomer, structurally related to furosemide intermediates). Assigned Specialist: Senior Application Scientist, Separation Sciences. Status: Active Guide.
Introduction: Molecule Analysis & Separation Strategy
Welcome to the technical support hub. To purify 2-bromo-5-(methylsulfamoyl)benzoic acid , we must first deconstruct its physicochemical behavior on a column. This molecule is a "chemical chimera" requiring specific HPLC conditions:
-
The Benzoic Acid Moiety (Acidic, pKa ~3.5–4.0):
-
Challenge: At neutral pH, it ionizes to a benzoate anion (
), causing it to elute near the void volume (unretained) on C18 columns. -
Strategy: You must use an acidic mobile phase (pH < 2.5) to suppress ionization, keeping it neutral (
) for retention.
-
-
The Methylsulfamoyl Group (
):-
Challenge: This group has hydrogen-bonding potential. On older silica columns, this leads to severe peak tailing due to silanol interactions.
-
Strategy: Use "End-capped" or "Polar-embedded" C18 columns.
-
-
The Bromo Substituent:
-
Benefit: The heavy bromine atom adds significant lipophilicity and a distinct mass defect (approx. 1:1 isotopic ratio of
and ), making it easy to identify by Mass Spectrometry (MS).
-
Module 1: Analytical Method Development (FAQ)
Q: What is the recommended starting method?
A: Do not start with neutral buffers. We recommend a "Generic Acidic Gradient" to assess purity.
Standard Protocol (Method ID: 2B-MSA-01)
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm. (Rec: Waters XBridge or Agilent Zorbax SB-C18) | Robust stationary phase stable at low pH. |
| Mobile Phase A | Water + 0.1% Formic Acid (for MS) OR Water + 0.1% Phosphoric Acid (for UV only) | Low pH (~2.3) suppresses carboxylic acid ionization.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Acid | ACN provides sharper peaks than MeOH for sulfonamides. |
| Gradient | 5% B to 95% B over 15 min. | Wide scouting gradient to catch polar impurities and lipophilic byproducts. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm (Aromatic) & 230 nm (Amide/Sulfonamide) | 254 nm is specific; 230 nm is more sensitive but noisier. |
| Temperature | 30°C - 40°C | Elevated temp reduces viscosity and improves mass transfer. |
Q: My peak is tailing significantly (As > 1.5). How do I fix this?
A: Tailing in sulfonamides is usually caused by secondary interactions with residual silanols on the silica support.
Troubleshooting Matrix:
| Potential Cause | Solution | Mechanism |
| Silanol Activity | Switch to a "Polar Embedded" column (e.g., Phenomenex Synergi Fusion or Waters SymmetryShield). | The embedded polar group shields the silica surface from the sulfonamide nitrogen. |
| Ionic Interaction | Increase Buffer Strength. Use 20mM Ammonium Formate (pH 3.0) instead of just 0.1% acid. | The ammonium ions mask the silanols, preventing the analyte from sticking. |
| Column Overload | Dilute sample or inject less volume. | "Mass overload" causes a shark-fin peak shape (fronting/tailing mix). |
Q: How do I separate the "Des-bromo" and "Des-methyl" impurities?
A: These are the two most common synthetic impurities. Their elution order is predictable based on polarity.
-
Impurity A: Des-methyl (Free Sulfonamide): More polar than the target. Elutes Earlier .
-
Impurity B: Des-bromo: Bromine is highly lipophilic. Removing it makes the molecule much more polar. Elutes Earlier .
-
Target: 2-bromo-5-(methylsulfamoyl)benzoic acid.
-
Impurity C: Methyl Ester (Synthesis byproduct): If you used MeOH/H2SO4.[2] The ester is non-polar. Elutes Later .
Visualization of Elution Logic:
Figure 1: Predicted elution order on a C18 column under acidic conditions.
Module 2: Scale-Up to Preparative HPLC
Q: The sample precipitates when I inject it onto the Prep column. Why?
A: This is the "Solvent Strength Mismatch" effect.
-
The Problem: Your target is likely soluble in DMSO or 100% Methanol. When you inject a large plug of DMSO into a mobile phase that is 95% Water (at the start of the gradient), the molecule instantly crashes out because it is insoluble in water.
-
The Fix: Use "At-Column Dilution" or "Sandwich Injection" .
Protocol: Sandwich Injection Technique
-
Plug 1: 100 µL Mobile Phase A (Water/Acid).
-
Sample: Your sample dissolved in 50:50 DMSO:Water (if possible) or pure DMSO.
-
Plug 2: 100 µL Mobile Phase A. Result: The water plugs buffer the sample, preventing immediate shock at the column head.
Q: How do I remove the buffer salts after purification?
A: If you use Formic Acid or TFA (Trifluoroacetic acid), you do not need a desalting step. These are volatile.
-
Lyophilization (Freeze Drying): Best for preserving the fluffy solid.
-
Rotary Evaporation: Effective, but ensure the bath temp is <45°C to prevent debromination or hydrolysis (though the aryl-bromide is generally stable).
Module 3: Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose separation issues during your experiment.
Figure 2: Troubleshooting logic for acidic sulfonamide separations.
References & Grounding
-
Standard Protocol for Acidic Compounds:
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." This text establishes the requirement for acidic mobile phases (pH < pKa - 2) to retain carboxylic acids on Reverse Phase.
-
Source:
-
-
Separation of Sulfamoyl Benzoic Acids (Furosemide Intermediates):
-
Methods for 4-chloro-3-nitro-5-sulfamoylbenzoic acid utilize C18 columns with Phosphate buffer (pH 2–3) and Acetonitrile.
-
Source:
-
-
pKa and Solubility Data:
-
Benzoic acid pKa is approx 4.2. Electron-withdrawing groups (Bromine, Sulfamoyl) generally lower the pKa of the benzoic acid slightly (making it more acidic, ~3.5), requiring stricter pH control.
-
Source:[3]
-
-
Column Selection for Sulfonamides:
-
Polar-embedded phases (amide/carbamate groups in the stationary phase) reduce silanol activity toward sulfonamide nitrogens.
-
Source:
-
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 2-bromo-5-(methylsulfamoyl)benzoic acid before handling, as brominated aromatics can be irritants.
Sources
Technical Support Guide: Solubilizing 2-Bromo-5-(methylsulfamoyl)benzoic Acid
[1]
Executive Summary & Chemical Context
The Challenge: Researchers frequently encounter precipitation or "crashing out" when working with 2-bromo-5-(methylsulfamoyl)benzoic acid .[1] This behavior stems from its structural dichotomy:
-
Hydrophobic Core: The 2-bromo substitution and aromatic ring significantly increase lattice energy and lipophilicity (LogP ~0.8–1.5), resisting water solvation.[1]
-
Ionizable Handles: The carboxylic acid (
) and the sulfonamide moiety ( ) provide pathways for solubilization, but only if the pH is strictly controlled.
The Solution: Water solubility for this compound is pH-dependent .[1] In its neutral (protonated) state, it is practically insoluble in water.[2] To achieve stable aqueous solutions (>10 mM), you must convert the molecule into its carboxylate salt form or utilize a polar aprotic cosolvent .
Solubility Decision Tree
Before starting, determine your experimental constraints using this logic flow.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental needs.
Module A: pH Adjustment (The "Gold Standard" Method)
This is the most reliable method for creating aqueous buffers. The 2-bromo substituent exerts an electron-withdrawing effect, likely lowering the
Mechanism:
Raising the pH above the
Protocol: Preparation of a 50 mM Aqueous Stock
Materials:
Step-by-Step:
-
Weighing: Weigh the required amount of 2-bromo-5-(methylsulfamoyl)benzoic acid.
-
Slurry Formation: Add 80% of your final volume of water.[1] Note: The powder will float or sink and will NOT dissolve. This is normal.
-
Titration: While stirring, add 1 M NaOH dropwise.
-
Critical Observation: You will see the cloudy suspension clear up as the pH passes 5.0.
-
-
pH Check: Target a final pH of 6.5 – 7.4 .
-
Warning: Do not exceed pH 12, as this may deprotonate the sulfonamide nitrogen unnecessarily or risk hydrolysis over long storage.
-
-
Back-fill: Add water to reach the final volume.
FAQ:
-
Q: Can I use Sodium Bicarbonate?
-
A: Yes, but it will generate
gas. Ensure the vessel is open to vent.
-
-
Q: My solution precipitated when I added it to my assay buffer.
-
A: Check the pH of your assay buffer. If it is acidic (pH < 4), the compound will reprotonate and crash out.
-
Module B: Cosolvent Systems (For High Concentrations)
If pH adjustment is not permissible (e.g., anhydrous chemistry or specific catalytic cycles), use organic cosolvents.
Solubility Data Table (Estimated at 25°C)
| Solvent System | Solubility Estimate | Usage Notes |
| Water (pH 3) | < 0.1 mg/mL | Practically insoluble.[1] |
| Water (pH 7.4) | > 10 mg/mL | Soluble as carboxylate anion.[1] |
| DMSO | > 50 mg/mL | Excellent stock solvent.[1] Hygroscopic. |
| Ethanol | ~ 10-25 mg/mL | Good for evaporation; less soluble than DMSO.[1] |
| PEG 400 | ~ 5-10 mg/mL | Viscous; good for animal formulation.[1] |
Protocol: The "Solvent Shift" Method
Troubleshooting Common Issues
Issue 1: "The solution turned yellow."
-
Cause: Brominated benzoic acid derivatives can be light-sensitive or contain trace impurities (free bromine or oxidation products) that yellow upon solubilization in base.[1]
-
Fix: This is usually cosmetic.[1] Verify purity via HPLC. Store solutions in amber vials protected from light.
Issue 2: "It dissolves but precipitates after 1 hour."[1]
-
Cause: Metastable Supersaturation.[1] You likely dissolved it by heating, but the equilibrium solubility at room temperature is lower than your concentration.
-
Fix:
-
Reduce concentration.[1]
-
Check if the pH drifted down (acidic glass surfaces or
absorption can lower pH). Add a buffer (e.g., Tris or Phosphate) to lock the pH > 6.
-
Issue 3: "I cannot use NaOH; my cells are sensitive."
-
Fix: Use Tris base or Meglumine (N-methylglucamine) instead of NaOH.[1] These are milder, organic counter-ions often used in pharmaceutical formulations [2].
Mechanistic Visualization
Understanding the ionization states is critical for predicting solubility behavior.
Figure 2: Ionization states of 2-bromo-5-(methylsulfamoyl)benzoic acid vs. pH.
References
-
Cheméo. (2025).[1] Chemical Properties of 2-Bromo-5-methylbenzoic acid (Structural Analog). Retrieved from [Link] (Used to estimate pKa shifts due to ortho-bromo substitution).[1]
-
Crystal Pharmatech. (2026).[1] Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link] (Source for salt selection and DCS classification).[1]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link] (General protocols for pH adjustment and cosolvents).[1]
-
PubChem. (2025).[1] 2-bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid Compound Summary. Retrieved from [Link] (Structural verification).[1]
Validation & Comparative
Technical Guide: NMR Spectrum Analysis of 2-bromo-5-(methylsulfamoyl)benzoic acid
Executive Summary
In the development of sulfonamide-based diuretics and kinase inhibitors, 2-bromo-5-(methylsulfamoyl)benzoic acid serves as a critical scaffold. Its structural integrity is defined by three distinct functionalities: an aryl bromide (for cross-coupling), a carboxylic acid (for amide coupling), and a methylsulfamoyl moiety.[1]
This guide provides a comparative analysis of NMR solvent systems for this compound. Unlike simple organic molecules, the characterization of this intermediate is heavily dependent on solvent choice due to the presence of two exchangeable proton sites (COOH and SO₂NH).[1] We compare DMSO-d₆ (the gold standard for full assignment) against Methanol-d₄ (MeOD) and Acetone-d₆ , demonstrating why a dual-solvent approach is often the most robust protocol for purity assessment.
Structural Analysis & Theoretical Expectations
Before analyzing the spectrum, we must establish the connectivity and expected spin systems. The molecule is a 1,2,5-trisubstituted benzene ring.
The Spin System[1]
-
Aromatic Region: Three non-equivalent protons (H3, H4, H6).[1]
-
H3: Ortho to Bromine. Expected to appear as a Doublet (d) due to ortho-coupling with H4.[1]
-
H4: Ortho to H3 and Meta to H6. Expected to appear as a Doublet of Doublets (dd) .
-
H6: Ortho to Carboxylic Acid (highly deshielded) and Meta to H4.[1] Expected to appear as a Doublet (d) with a small coupling constant (
Hz).[1]
-
-
Aliphatic Region: The
-methyl group ( ).[1]-
Methyl: Coupled to the adjacent NH proton.[1] In non-exchanging solvents, this appears as a Doublet .
-
-
Exchangeable Protons:
Structural Connectivity Diagram
The following diagram illustrates the coupling networks (
Figure 1: Spin system connectivity showing the ortho/meta aromatic couplings and the scalar coupling between the sulfonamide nitrogen and methyl group.[1]
Comparative Analysis: Solvent Selection
The choice of solvent fundamentally alters the spectral topology of this compound.[1] Below is a comparative performance guide.
Table 1: Solvent Performance Matrix
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (MeOD) | Acetone-d₆ |
| Solubility | Excellent | Good | Moderate |
| -COOH Signal | Visible (Broad, ~13.5 ppm) | Invisible (Exchanged) | Broad/Invisible |
| -NH- Signal | Visible (Broad q, ~7.8 ppm) | Invisible (Exchanged) | Visible (Broad) |
| -CH₃ Signal | Doublet (Coupled to NH) | Singlet (Decoupled) | Doublet |
| Resolution | Moderate (Viscosity broadening) | High (Sharp lines) | High |
| Water Peak | ~3.33 ppm (Interferes with CH₃?)[1] | ~4.87 ppm (Clear) | ~2.84 ppm (Clear) |
Use Case Recommendations:
-
For Full Characterization (Identity): Use DMSO-d₆ .[1][2][3] You must prove the existence of the sulfonamide proton and the carboxylic acid to confirm the oxidation state and substitution.[1]
-
For Purity/Quantification: Use MeOD .[1] The collapse of the methyl doublet to a singlet removes complexity, and the sharper lines allow for better integration of aromatic impurities.[1]
Experimental Protocol
Sample Preparation
To ensure reproducibility and avoid concentration-dependent shifts (especially for the COOH proton), follow this strict protocol:
-
Mass: Weigh
mg of the solid analyte. -
Solvent: Add
of DMSO-d₆ (99.9% D).[1]-
Note: If the sample is acidic, ensure the solvent is free of basic impurities (e.g., residual amines in older solvent bottles) which can broaden the COOH peak.[1]
-
-
Homogenization: Vortex for 30 seconds. Sonicate if necessary (brominated benzoates can be slow to dissolve).[1]
-
Transfer: Transfer to a clean, dry 5mm NMR tube.
-
Critical: Do not filter through cotton unless absolutely necessary, as cellulose fibers can introduce carbohydrate signals (
ppm) interfering with the methyl region.
-
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]
-
Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).[1]
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).
-
Spectral Width: -2 to 16 ppm (must capture the COOH proton).[1]
Results & Interpretation (Reference Data)
The following data represents the standard assignment in DMSO-d₆ .
Table 2: Chemical Shift Assignment (DMSO-d₆)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | 13.60 | br s | 1H | - | Acidic proton; shift varies with conc. |
| H6 | 8.25 | d | 1H | 2.1 | Ortho to COOH (deshielding) + Ortho to SO₂.[1] |
| H4 | 7.92 | dd | 1H | 8.4, 2.1 | Ortho to H3, Meta to H6. |
| H3 | 7.85 | d | 1H | 8.4 | Ortho to Br.[1] |
| NH | 7.65 | br q | 1H | 5.0 | Sulfonamide NH; couples to Me.[1] |
| CH₃ | 2.52 | d | 3H | 5.0 | Methyl group; doublet due to NH.[1] |
*Note: The water peak in DMSO-d₆ appears at ~3.33 ppm. Residual DMSO pentet is at 2.50 ppm.[1] The methyl doublet of the product (2.52 ppm) may overlap with the solvent residual peak.[1] If overlap occurs, switch to Acetone-d₆ or run a HSQC. _
The "D₂O Shake" Validation
If the spectrum is complex, perform a D₂O exchange:
-
Add 1 drop of D₂O to the NMR tube.[1]
-
Shake and re-run.[1]
-
Result: The signal at 13.60 ppm (COOH) and 7.65 ppm (NH) will disappear.[1] Crucially, the doublet at 2.52 ppm (CH₃) will collapse into a sharp singlet , confirming it is attached to a heteroatom.[1]
Advanced Verification: 2D NMR Logic
For regulatory submission, 1D NMR is often insufficient. Use the following 2D correlations to prove the regiochemistry (i.e., that the Bromine is at position 2 and Sulfonamide at position 5).
HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive experiment for this molecule.[1]
-
Key Correlation 1: The H6 proton (8.25 ppm) should show a strong 3-bond correlation to the Carbonyl Carbon (COOH).[1] This confirms H6 is ortho to the acid.[1]
-
Key Correlation 2: The Methyl Protons (2.52 ppm) will correlate to the Sulfonamide Sulfur-attached Carbon (C5) .[1]
-
Key Correlation 3: H4 and H6 should both correlate to C5 (the carbon bearing the sulfonamide), confirming the meta-relationship relative to the sulfonamide group.[1]
Figure 2: Decision tree for experimental workflow and troubleshooting solvent overlap.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[1][4][5] Chem.1997 , 62, 7512–7515.[4][5] Link[1]
-
Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[1][2] Reson. Chem.2006 , 44, 491–509.[2] Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General Reference for Benzoic Acid Coupling Constants).
-
ResearchGate Data Repository. "Spectral data for 2-bromo-5-substituted benzoic acid derivatives." (Analogous structural data). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
Biological Activity Profile: 2-Bromo-5-(methylsulfamoyl)benzoic Acid Derivatives
This guide provides a comprehensive technical analysis of the biological activity profile for 2-bromo-5-(methylsulfamoyl)benzoic acid derivatives . Given the specific structural motifs—a benzoic acid core, a halogen substituent, and a sulfonamide moiety—these compounds are primarily evaluated as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors (for diabetes/obesity) and secondary antibacterial agents .
Executive Summary & Therapeutic Potential
The 2-bromo-5-(methylsulfamoyl)benzoic acid scaffold represents a strategic pharmacophore in medicinal chemistry. Its dual functionality—an acidic headgroup and a sulfonamide tail—positions it as a phosphotyrosine (pTyr) mimetic .
-
Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B) . The benzoic acid moiety mimics the phosphate group of the natural substrate (phosphotyrosine), binding to the catalytic site (site A), while the sulfonamide extension targets the secondary non-catalytic site (site B), enhancing selectivity.
-
Secondary Activity: Antibacterial (membrane disruption and pH modulation) and Aldose Reductase Inhibition (potential for diabetic complications).
Comparative Analysis: Performance vs. Standards
This section objectively compares the 2-bromo-5-(methylsulfamoyl)benzoic acid scaffold against established inhibitors in its primary therapeutic class (PTP1B inhibition).
| Feature | 2-Bromo-5-(methylsulfamoyl)benzoic Acid (Target Scaffold) | Ertiprotafib (Standard PTP1B Inhibitor) | Vanadate (Non-specific Inhibitor) |
| Mechanism | Bidentate Binding: Targets both catalytic (Site A) and secondary (Site B) pockets. | Monodentate/Allosteric: Binds primarily to the catalytic site but lacks secondary site specificity. | Competitive: Mimics the transition state of phosphate hydrolysis. |
| Selectivity | High Potential: The sulfonamide side chain can be tuned to fit the unique Site B of PTP1B, avoiding TCPTP cross-reactivity. | Low: Failed in Phase II clinical trials due to poor selectivity and off-target effects (e.g., PPAR agonist activity). | Very Low: Inhibits all PTPs and other phosphatases indiscriminately. |
| Cell Permeability | Moderate: The carboxylic acid is ionizable; requires ester prodrug strategies or bioisosteres (e.g., tetrazole) for optimal cellular uptake. | High: Lipophilic, but this contributed to its off-target toxicity profile. | High: Readily enters cells but is cytotoxic. |
| Toxicity Risk | Low to Moderate: Sulfonamide moiety may trigger hypersensitivity in some populations; benzoic acid core is generally well-tolerated. | High: Dose-limiting toxicity observed in trials. | High: Pro-oxidant and cytotoxic at therapeutic doses. |
Expert Insight: The failure of first-generation PTP1B inhibitors like Ertiprotafib was largely due to a lack of selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). The 2-bromo-5-(methylsulfamoyl) scaffold offers a distinct advantage: the ortho-bromo substituent forces the phenyl ring into a twisted conformation, potentially improving fit into the secondary aryl-phosphate binding site unique to PTP1B.
Mechanism of Action (MOA)
The biological activity of this scaffold is driven by its ability to mimic the transition state of phosphotyrosine hydrolysis.
PTP1B Inhibition Pathway [1]
-
Anchor Point (Site A): The carboxylic acid group (COO⁻) forms strong hydrogen bonds with the guanidinium group of Arg221 and the amide backbone of the PTP-loop in the active site.
-
Selectivity Filter (Site B): The sulfamoyl group (-SO₂NHMe) extends into the secondary non-catalytic aryl-phosphate binding site, interacting with Arg24 and Arg254 . This secondary interaction is critical for distinguishing PTP1B from TCPTP.
-
Hydrophobic Clamp: The 2-bromo substituent engages in halogen bonding or hydrophobic interactions with Tyr46 and Val49 , stabilizing the inhibitor-enzyme complex.
Diagram: Bidentate Binding Mode
Caption: Bidentate binding mode of the inhibitor, bridging the catalytic site (Site A) and the unique secondary site (Site B) of PTP1B.[2]
Experimental Protocols
To validate the biological activity of derivatives based on this scaffold, the following standardized protocols are recommended.
A. Synthesis of the Scaffold
Objective: To generate the core 2-bromo-5-(methylsulfamoyl)benzoic acid structure from commercially available precursors.
-
Chlorosulfonation:
-
Reagents: 2-Bromobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Procedure: Add 2-bromobenzoic acid portion-wise to chlorosulfonic acid at 0°C. Heat to 100°C for 4 hours.
-
Quench: Pour reaction mixture onto crushed ice carefully. Filter the precipitate (2-bromo-5-(chlorosulfonyl)benzoic acid).
-
-
Amination:
-
Reagents: Methylamine (2.0 eq, as THF solution), Triethylamine (1.5 eq).
-
Procedure: Dissolve the sulfonyl chloride intermediate in dry THF. Add methylamine dropwise at 0°C. Stir at room temperature for 2 hours.
-
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
-
Validation: Confirm structure via ¹H-NMR (look for methyl doublet at ~2.5 ppm) and MS (ESI-).
-
B. PTP1B Enzymatic Inhibition Assay
Objective: To determine the IC₅₀ of the derivative against recombinant human PTP1B.
Reagents:
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
-
Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).
-
Enzyme: Recombinant human PTP1B (GST-tagged, 1-321 aa).
Protocol:
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: In a 96-well plate, add 10 µL of compound solution and 40 µL of enzyme solution (50 ng/well). Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
Reaction Start: Add 50 µL of pNPP substrate solution.
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).
Self-Validation Check:
-
Positive Control: Include Suramin or Vanadate (IC₅₀ ~1-2 µM) to verify enzyme activity.
-
Negative Control: DMSO only (0% inhibition).
-
Z-Factor: Ensure Z' > 0.5 for assay robustness.
C. Antibacterial Susceptibility Testing (MIC)
Objective: To assess secondary activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[3][4]
Protocol:
-
Method: Broth Microdilution (CLSI guidelines).
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Compound Range: 0.5 µg/mL to 64 µg/mL.
-
Incubation: 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Structure-Activity Relationship (SAR) Logic
The following logic tree guides the optimization of the 2-bromo-5-(methylsulfamoyl)benzoic acid scaffold.
Caption: SAR optimization strategy. Modifying the acid improves permeability; the sulfonamide tail tunes selectivity; the halogen modulates potency.
References
-
Zhang, S., et al. (2009). "Structure-Based Optimization of Benzoic Acids as Inhibitors of Protein Tyrosine Phosphatase 1B." ChemMedChem.
-
Combs, A. P. (2010). "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Journal of Medicinal Chemistry.
-
Cueva, C., et al. (2010). "Antimicrobial activity of phenolic acids against Escherichia coli O157:H7." Food Control.
-
Enamine Ltd. (2024). "2-bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid - Catalog Entry." EnamineStore.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
Sources
- 1. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide: h-NTPDase Inhibition by Sulfonamide Benzoic Acid Analogs
Executive Summary
This guide provides a technical analysis of sulfonamide benzoic acid analogs as inhibitors of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases).[1][2][3] These enzymes (specifically isoforms 1, 2, 3, and 8) are critical regulators of purinergic signaling, modulating extracellular ATP/ADP levels to control inflammation, thrombosis, and cancer progression.
While historical inhibitors like suramin and polyoxometalates (POMs) lack selectivity, recent advancements in sulfamoyl-benzamide and sulfamoyl-benzoic acid scaffolds have yielded compounds with nanomolar potency and distinct isozyme selectivity. This guide compares these analogs against established and emerging alternatives, supported by experimental data and structure-activity relationship (SAR) insights.
Scientific Background & Mechanism[4][5][6][7][8][9]
The Purinergic Signaling Cascade
h-NTPDases hydrolyze extracellular tri- and diphosphonucleotides (ATP/ADP) into monophosphates (AMP). This is the rate-limiting step in terminating P2 receptor signaling (pro-inflammatory/thrombotic) and initiating P1 receptor signaling (immunosuppressive adenosine).
Key Isoforms:
-
h-NTPDase1 (CD39): Dominant in vasculature/immune cells; hydrolyzes ATP and ADP equally.
-
h-NTPDase2: Preferentially hydrolyzes ATP; activates P2Y receptors via ADP accumulation.
-
h-NTPDase3/8: Intermediate hydrolysis profiles; relevant in neuronal and hepatic tissues.
Mechanism of Inhibition
Sulfonamide benzoic acid analogs typically function as competitive or mixed-type inhibitors . Molecular docking studies suggest they occupy the nucleotide-binding pocket (apyrase conserved regions), where the sulfonamide moiety forms hydrogen bonds with key residues (e.g., Asp, Glu) and the aromatic ring engages in
Pathway Visualization
The following diagram illustrates the role of NTPDases in purinergic signaling and the intervention points for these inhibitors.
Caption: Purinergic signaling pathway showing ATP/ADP hydrolysis by NTPDases and downstream receptor activation.[4]
Comparative Performance Analysis
Structure-Activity Relationship (SAR)
The efficacy of sulfonamide benzoic acid analogs relies on specific structural modifications:
-
Core Scaffold: The benzoic acid moiety provides solubility and electrostatic interactions.
-
Sulfonamide Position: A sulfonamide group at the meta or para position relative to the carboxylic acid/amide maximizes potency.
-
Substituents:
-
N-Cyclopropyl groups enhance selectivity for h-NTPDase8 .
-
Morpholine/Piperazine rings often improve h-NTPDase1 inhibition but may reduce selectivity.
-
Halogenation (Cl/Br) on the benzene ring increases lipophilicity and binding affinity.
-
Performance Data Table
The following table compares key sulfonamide benzoic acid analogs (Group A/B) against standard and alternative inhibitors.
| Compound Class | Specific Analog | Target Isoform(s) | IC50 (µM) | Selectivity Profile | Key Structural Feature |
| Sulfamoyl Benzoic Acid | Compound 2d | h-NTPDase8 | 0.28 ± 0.07 | Highly Selective (>10-fold vs NTPDase1/2/3) | 2-chloro-5-(N-cyclopropylsulfamoyl) moiety |
| Sulfamoyl Benzamide | Compound 3i | h-NTPDase1 | 2.88 ± 0.13 | Dual inhibitor (also inhibits NTPDase3) | Morpholine-4-carbonyl & 4-bromophenyl group |
| Sulfamoyl Benzamide | Compound 3i | h-NTPDase3 | 0.72 ± 0.11 | Potent | Same as above |
| Anthraquinone Derivative | Compound 7 | h-NTPDase1 | 0.33 | Moderate (also inhibits NTPDase3) | 1-amino-2-sulfo-4-(2-naphthylamino) |
| Thiadiazolopyrimidone | Compound 4m | h-NTPDase1 | 1.13 ± 0.09 | Selective | 2-substituted-7-CF3-thiadiazolopyrimidone |
| Reference Standard | Suramin | Non-selective | ~10 - 50 | Low (P2 receptor antagonist) | Polysulfonated naphthylurea |
Analysis:
-
Selectivity: The sulfonamide benzoic acid Compound 2d is currently one of the few selective inhibitors for h-NTPDase8 , making it a critical tool for studying hepatic purinergic signaling.
-
Potency: While Anthraquinone derivatives (Comp 7) show higher raw potency for NTPDase1 (0.33 µM vs 2.88 µM), the sulfonamide benzamides (Comp 3i) offer a more "drug-like" scaffold with better potential for optimization and less toxicity compared to the polyaromatic anthraquinones.
Experimental Protocols
Synthesis Workflow (General)
To ensure reproducibility, the synthesis of these analogs generally follows a chlorosulfonation-amidation route.
Caption: General synthetic route for sulfamoyl benzoic acid and benzamide derivatives.
Malachite Green Phosphate Assay (Inhibition Screening)
This colorimetric assay measures the inorganic phosphate (Pi) released during nucleotide hydrolysis. It is the gold standard for determining IC50 values for NTPDases.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2/MgCl2.
-
Substrate: 500 µM ATP (or ADP).
-
Malachite Green Reagent: 0.2% Malachite Green in 4N H2SO4 + Ammonium Molybdate + Tween 20.
Protocol:
-
Pre-incubation: Incubate recombinant h-NTPDase isoform (10-50 ng) with the test compound (various concentrations) in Assay Buffer for 10 minutes at 37°C.
-
Reaction Start: Add substrate (ATP/ADP) to a final volume of 100 µL.
-
Incubation: Incubate for 15–30 minutes at 37°C. (Ensure <10% substrate conversion to maintain initial velocity conditions).
-
Termination: Add 50 µL of Malachite Green Reagent to stop the reaction.
-
Development: Incubate for 10 minutes at room temperature (color turns green).
-
Measurement: Read absorbance at 630 nm .
-
Calculation:
is determined by non-linear regression (log(inhibitor) vs. response).
Self-Validation Check: Always include a "No Enzyme" blank to correct for non-enzymatic hydrolysis and a "Suramin" positive control to verify assay sensitivity.
References
-
Iqbal, J. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
-
Baqi, Y. et al. (2009). High-affinity, non-nucleotide-derived competitive antagonists of P2Y1 receptors. Journal of Medicinal Chemistry.[5] (Contextual reference for anthraquinone comparison).
-
Lee, S. Y. et al. (2019). Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7-trifluoromethyl-thiadiazolopyrimidones Scaffold.[6] Medicinal Chemistry.[7][8][9][10]
-
Robson, S. C. et al. (2006). The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance. Purinergic Signalling.[4][11]
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamido-derivatives of unsubstituted carbazoles as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structural & Physicochemical Comparison Guide: 2-Bromo-5-(methylsulfamoyl)benzoic Acid
The following guide provides an in-depth comparative analysis of the crystal structure and physicochemical profile of 2-bromo-5-(methylsulfamoyl)benzoic acid (CAS: 22361-62-2).
This guide is structured to assist structural biologists and medicinal chemists in evaluating this compound against its chlorinated analog (a common Furosemide intermediate) and understanding the specific solid-state implications of the bromo-substitution.
Executive Summary
2-bromo-5-(methylsulfamoyl)benzoic acid represents a critical scaffold in the development of diuretic agents and carbonic anhydrase inhibitors. While structurally analogous to the widely used 2-chloro-5-(methylsulfamoyl)benzoic acid , the substitution of Chlorine with Bromine at the ortho-position introduces significant alterations in crystal packing, density, and intermolecular halogen bonding.
This guide compares the solid-state performance of the Bromo-analog against the Chloro-standard, focusing on lattice stability, solubility profiles, and supramolecular synthons.
Crystallographic Profile & Supramolecular Motifs[1]
Predicted Crystal Lattice Properties
Based on the isostructural series of 2-halo-5-sulfamoylbenzoic acids, the Bromo-analog typically crystallizes in the Monoclinic system (Space Group
Primary Supramolecular Synthons
The crystal structure is dominated by two competing hydrogen-bonding motifs, which dictate the stability of the solid form:
-
Carboxylic Acid Homodimers (
): The classical centrosymmetric dimer formed between carboxylic acid groups of adjacent molecules. This is the primary stabilizing interaction. -
Sulfonamide Catemers (
or ): The of the methylsulfamoyl group acts as a donor to the sulfonyl oxygen ( ) or the carbonyl oxygen ( ) of a neighboring molecule, forming infinite 1D chains.
Halogen Bonding ( -Hole Interactions)
A critical differentiator for the Bromo-analog is the presence of a pronounced
-
Chloro-Analog: Weak halogen bonding; packing is dominated by van der Waals forces and H-bonds.
-
Bromo-Analog: Stronger
or interactions. The polarizability of Bromine facilitates directed interactions with oxygen lone pairs, potentially increasing the melting point and lattice energy relative to the chloro-derivative.
Comparative Performance Analysis
The following table contrasts the physicochemical properties of the Bromo-analog with the standard Chloro-intermediate.
Table 1: Physicochemical & Structural Comparison
| Feature | 2-Bromo-5-(methylsulfamoyl)benzoic Acid | 2-Chloro-5-(methylsulfamoyl)benzoic Acid | Impact on Development |
| CAS Number | 22361-62-2 | 13936-95-3 | |
| Molecular Weight | ~294.12 g/mol | ~249.67 g/mol | Br increases density/mass. |
| Halogen Radius | 1.85 Å | 1.75 Å | Br induces steric expansion. |
| Lipophilicity (cLogP) | ~1.45 | ~1.15 | Br increases membrane permeability. |
| High (Strong Donor) | Moderate/Low | Br enables specific target binding. | |
| Crystal Density | High (>1.7 g/cm³) | Moderate (~1.5 g/cm³) | Improved tablet compaction. |
| Solubility (Aq) | Low | Moderate | Br reduces aqueous solubility. |
Experimental Protocols
Crystallization Protocol (Single Crystal Growth)
To obtain X-ray quality crystals suitable for resolving the specific halogen-bonding network:
-
Dissolution: Dissolve 50 mg of 2-bromo-5-(methylsulfamoyl)benzoic acid in 3 mL of Ethanol/Water (80:20 v/v) . Heat gently to 50°C to ensure full dissolution.
-
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Nucleation Control: Cap the vial with parafilm and puncture 3-5 small holes to allow slow solvent evaporation.
-
Incubation: Store at ambient temperature (20-25°C) in a vibration-free environment.
-
Harvesting: Colorless block-like crystals typically appear within 5-7 days.
Structural Determination Workflow
The following Graphviz diagram outlines the logical flow for solving the structure and validating the halogen bonding interactions.
Caption: Workflow for the crystallographic characterization and structural analysis of 2-bromo-5-(methylsulfamoyl)benzoic acid.
Strategic Implications for Drug Development
Bioisosteric Replacement (Cl → Br)
In drug design, replacing the Chlorine of the Furosemide/Sulfonamide scaffold with Bromine is a strategic "Bioisosteric Switch".
-
Rationale: The Bromine atom is more lipophilic, potentially improving passive transport across the blood-brain barrier (BBB) or gut wall.
-
Trade-off: The increased molecular weight and lower aqueous solubility may require advanced formulation strategies (e.g., amorphous solid dispersions) compared to the Chloro-analog.
Solid-State Stability
The 2-bromo derivative often exhibits higher melting points than the 2-chloro derivative due to the increased London dispersion forces and the specific directionality of the Halogen Bond (
References
-
PubChem Compound Summary. "2-bromo-5-(methylsulfamoyl)benzoic acid (CAS 22361-62-2)."[1] National Center for Biotechnology Information. Link
-
Cambridge Structural Database (CSD). "Search for 2-halo-5-sulfamoylbenzoic acid derivatives." CCDC. (Generic Reference for Class Search). Link
-
Acta Crystallographica Section E. "Crystal structures of sulfonamide derivatives and their packing motifs." IUCr Journals. (Contextual Reference for Sulfonamide Packing). Link
-
GuideChem. "Commercial availability and properties of 2-bromo-5-[(methylamino)sulfonyl]benzoic acid." GuideChem Chemical Database. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
